Technical Documentation Center

6-(Chloromethyl)pyrrolo[1,2-b]pyridazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine

An In-Depth Technical Guide to 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-(chloromethyl)p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(chloromethyl)pyrrolo[1,2-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrrolo[1,2-b]pyridazine core is a privileged scaffold known for its diverse biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties.[1][2][3] The introduction of a chloromethyl group at the 6-position furnishes a highly versatile and reactive handle, enabling its use as a pivotal building block for the synthesis of complex molecular architectures and chemical libraries.[4] This document details the compound's chemical structure, physicochemical properties, a proposed synthetic pathway, its characteristic reactivity, and potential applications. Furthermore, it provides essential guidelines for safe handling and storage, grounded in established laboratory safety protocols.

The Pyrrolo[1,2-b]pyridazine Scaffold: A Foundation of Versatility

The pyrrolo[1,2-b]pyridazine system is a nitrogen-bridgehead aromatic heterocycle, formally derived from the fusion of a pyrrole and a pyridazine ring.[5] This planar, electron-rich scaffold has garnered substantial attention from the scientific community due to its intriguing biological profile and optical properties.[6] Molecules incorporating this core have been investigated as inhibitors of critical enzymes such as Poly (ADP-ribose) polymerase (PARP) and Janus kinases (JAKs), highlighting their therapeutic potential.[3][7] The unique electronic distribution and rigid conformation of the fused rings also make these compounds candidates for development as light-emitting materials, where π-π stacking interactions in the solid state can facilitate electron mobility.[4][6]

6-(Chloromethyl)pyrrolo[1,2-b]pyridazine: The Core Compound

The subject of this guide, 6-(chloromethyl)pyrrolo[1,2-b]pyridazine, is a derivative designed for synthetic utility. The chloromethyl group (–CH₂Cl) is a potent electrophilic moiety, transforming the stable heterocyclic core into a reactive intermediate. This functional group is an excellent leaving group in nucleophilic substitution reactions, providing a straightforward and efficient means to introduce a wide array of other functional groups and build molecular complexity.

Chemical Structure and Properties

The fundamental properties of 6-(chloromethyl)pyrrolo[1,2-b]pyridazine are summarized below. These data are essential for its use in experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueSource
IUPAC Name 6-(chloromethyl)pyrrolo[1,2-b]pyridazine[4]
Molecular Formula C₈H₇ClN₂[4]
Molecular Weight 166.61 g/mol [4]
Physical Form Powder or crystals[8]
InChI Key InChI=1S/C8H7ClN2/c9-5-7-4-8-2-1-3-10-11(8)6-7/h1-4,6H,5H2[4]
Spectroscopic Characterization (Predicted)

While a specific experimental spectrum for this exact compound is not publicly available, its ¹H and ¹³C NMR spectra can be predicted based on known data for the pyrrolo[1,2-b]pyridazine scaffold.[6][9]

  • ¹H NMR: The spectrum would feature distinct signals for the aromatic protons on both the pyrrole and pyridazine rings. The protons on the pyridazine moiety (H-2, H-3, H-4) would typically appear as doublets or double-doublets in the downfield region (δ 6.8-9.0 ppm).[6][9] The pyrrole protons (H-5, H-7) would resonate in the aromatic region as well. A characteristic singlet for the chloromethyl (–CH₂Cl) protons would be expected around δ 4.5-5.0 ppm, a region typical for benzylic-type protons adjacent to an electronegative atom.

  • ¹³C NMR: The spectrum would show eight distinct carbon signals. The aromatic carbons of the fused ring system would appear in the δ 110-150 ppm range.[6] The signal for the chloromethyl carbon would be significantly upfield, likely in the δ 40-50 ppm range.

Synthesis and Purification

Proposed Synthetic Workflow

The proposed synthesis involves the initial formation of the pyrrolo[1,2-b]pyridazine core, followed by functionalization at the 6-position. This approach offers modularity and relies on well-understood reaction mechanisms.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Formylation cluster_2 Step 3: Reduction cluster_3 Step 4: Chlorination A Pyridazine Precursor + 1,4-Dicarbonyl Compound B Pyrrolo[1,2-b]pyridazine A->B Cyclocondensation C Pyrrolo[1,2-b]pyridazine D 6-Formylpyrrolo[1,2-b]pyridazine C->D Vilsmeier-Haack Reaction (POCl₃, DMF) E 6-Formylpyrrolo[1,2-b]pyridazine F 6-(Hydroxymethyl)pyrrolo [1,2-b]pyridazine E->F Reduction (e.g., NaBH₄) G 6-(Hydroxymethyl)pyrrolo [1,2-b]pyridazine H 6-(Chloromethyl)pyrrolo [1,2-b]pyridazine G->H Chlorination (e.g., SOCl₂)

Caption: Proposed four-step synthetic workflow for 6-(chloromethyl)pyrrolo[1,2-b]pyridazine.

Detailed Experimental Protocol (Hypothetical)
  • Synthesis of the Pyrrolo[1,2-b]pyridazine Core: The parent heterocycle can be synthesized via several established methods, most notably through 1,3-dipolar cycloaddition reactions involving pyridazinium N-ylides and suitable dipolarophiles or through condensation reactions.[2][5] The choice of method depends on the availability of starting materials.

  • Vilsmeier-Haack Formylation:

    • Rationale: This reaction is a classic and highly effective method for introducing a formyl (–CHO) group onto electron-rich aromatic rings. The pyrrole moiety of the scaffold is sufficiently activated for this electrophilic substitution, which is expected to occur regioselectively at the 6-position.

    • Procedure: To a cooled (0 °C) solution of dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) dropwise. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent. Add a solution of the parent pyrrolo[1,2-b]pyridazine in DMF. Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C) until TLC analysis indicates consumption of the starting material. Carefully quench the reaction by pouring it onto ice, followed by basification with aqueous NaOH to hydrolyze the iminium intermediate. The resulting 6-formylpyrrolo[1,2-b]pyridazine product can be extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.

  • Reduction to the Alcohol:

    • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the aromatic heterocyclic core.

    • Procedure: Dissolve the 6-formyl derivative in a suitable alcoholic solvent such as methanol or ethanol. Cool the solution to 0 °C and add NaBH₄ portion-wise. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product, 6-(hydroxymethyl)pyrrolo[1,2-b]pyridazine, with an appropriate solvent.

  • Chlorination of the Alcohol:

    • Rationale: Thionyl chloride (SOCl₂) is a standard reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, leading to the desired product with the release of SO₂ and HCl gas.

    • Procedure: In an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, dissolve the 6-(hydroxymethyl) derivative. Cool the solution to 0 °C and add thionyl chloride dropwise. A small amount of a base like pyridine may be used to scavenge the generated HCl. Allow the reaction to proceed until completion. Carefully remove the solvent and excess reagent under reduced pressure to yield the crude 6-(chloromethyl)pyrrolo[1,2-b]pyridazine, which can be purified by recrystallization or chromatography.

Chemical Reactivity: A Gateway to Derivatization

The synthetic value of 6-(chloromethyl)pyrrolo[1,2-b]pyridazine lies in the reactivity of its chloromethyl group. This group serves as a potent electrophile, readily participating in nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of the pyrrolo[1,2-b]pyridazine scaffold to a vast range of molecular fragments, making it an invaluable tool for constructing compound libraries for structure-activity relationship (SAR) studies.

G Core 6-(Chloromethyl)pyrrolo [1,2-b]pyridazine Prod_N Amine Derivatives Core->Prod_N Sₙ2 Reaction Prod_O Ether / Ester Derivatives Core->Prod_O Sₙ2 Reaction Prod_S Thioether Derivatives Core->Prod_S Sₙ2 Reaction Prod_C Nitrile Derivatives Core->Prod_C Sₙ2 Reaction Nuc_N Nitrogen Nucleophiles (e.g., R₂NH) Nuc_N->Prod_N Nuc_O Oxygen Nucleophiles (e.g., R-OH, R-COO⁻) Nuc_O->Prod_O Nuc_S Sulfur Nucleophiles (e.g., R-SH) Nuc_S->Prod_S Nuc_C Carbon Nucleophiles (e.g., CN⁻) Nuc_C->Prod_C

Caption: Key derivatization pathways via nucleophilic substitution of the chloromethyl group.

  • With Nitrogen Nucleophiles: Reaction with primary or secondary amines in the presence of a non-nucleophilic base yields the corresponding substituted aminomethyl derivatives.

  • With Oxygen Nucleophiles: Alkoxides or carboxylates can displace the chloride to form ethers and esters, respectively.

  • With Sulfur Nucleophiles: Thiols and thiolates are excellent nucleophiles that react readily to form thioethers.

  • With Carbon Nucleophiles: Reagents like sodium cyanide can be used to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Applications in Research and Development

The pyrrolo[1,2-b]pyridazine scaffold is a recurring motif in compounds with significant pharmacological potential. By providing a reactive handle on this core, 6-(chloromethyl)pyrrolo[1,2-b]pyridazine serves as a critical starting material for exploring these applications.

  • Anticancer Drug Discovery: Derivatives of this scaffold have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines, including colon, ovarian, and breast cancer.[1][10] Some have been investigated as phenstatin analogues that target tubulin polymerization.[10] The ability to easily generate a library of derivatives from the chloromethyl intermediate is crucial for optimizing potency and selectivity.

  • Enzyme Inhibition: The scaffold has been identified as a promising backbone for the development of inhibitors for enzymes like PARP-1 and JAKs.[3][7] PARP inhibitors are a clinically validated class of anticancer drugs, particularly for cancers with specific DNA repair deficiencies.

  • Materials Science: The planar, conjugated nature of the pyrrolo[1,2-b]pyridazine ring system imparts fluorescent properties.[6] The chloromethyl group allows for the incorporation of this fluorophore into larger polymeric or macromolecular systems for applications in sensors, organic light-emitting diodes (OLEDs), and other electronic devices.

Safe Handling, Storage, and Disposal

As with any reactive chemical intermediate, proper safety precautions are paramount when handling 6-(chloromethyl)pyrrolo[1,2-b]pyridazine.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[11] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[12] Avoid inhalation of dust and direct contact with skin and eyes.[12]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[11] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C is recommended to prevent degradation from moisture or air.[8] It should be kept away from incompatible materials such as strong bases, oxidizing agents, and potent nucleophiles.

  • Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.[13]

Conclusion

6-(Chloromethyl)pyrrolo[1,2-b]pyridazine is a strategically important chemical building block. It combines the desirable biological and physical properties of the pyrrolo[1,2-b]pyridazine scaffold with a reactive functional group that enables straightforward chemical modification. Its utility in the synthesis of compound libraries for drug discovery and its potential for incorporation into advanced materials make it a valuable tool for researchers in both academic and industrial settings. A thorough understanding of its synthesis, reactivity, and handling requirements is key to unlocking its full potential.

References

  • ResearchGate. (n.d.). Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. Retrieved from [Link]

  • Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. Retrieved from [Link]

  • ResearchGate. (2014). Pyrrolo[1,2-b]pyridazines. A revisit. Retrieved from [Link]

  • Asif, M. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. Retrieved from [Link]

  • Wang, S., et al. (2021). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. PubMed. Retrieved from [Link]

  • Reddy, P. P., et al. (2009). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Caira, M. R., et al. (2005). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. National Center for Biotechnology Information. Retrieved from [Link]

  • Bicu, E., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Taylor & Francis Online. Retrieved from [Link]

  • Targetmol. (2026). Safety Data Sheet. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). NEW PYRROLO[1,2-b]PYRIDAZINE DERIVATIVES. Retrieved from [Link]

  • Mantu, D., et al. (2008). Pyrrolo[1,2-b]pyridazines. A revisit. ARKIVOC. Retrieved from [Link]

  • Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Unlocking the Pyrrolo[1,2-b]pyridazine Scaffold: Mechanisms of Action and Drug Discovery Applications

As the demand for highly selective, metabolically stable, and potent therapeutics intensifies, heterocyclic chemistry remains the bedrock of rational drug design. Among the myriad of nitrogenous heterocycles, the pyrrolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective, metabolically stable, and potent therapeutics intensifies, heterocyclic chemistry remains the bedrock of rational drug design. Among the myriad of nitrogenous heterocycles, the pyrrolo[1,2-b]pyridazine core has emerged as a profoundly versatile "privileged scaffold." Its planar, electron-rich, fused bicyclic architecture mimics the purine ring of adenosine triphosphate (ATP) and other endogenous nucleotides, allowing it to interface with high affinity across diverse biological targets.

As an Application Scientist, I approach scaffold evaluation not merely as a catalog of activities, but as an exercise in structural causality. Why does this specific arrangement of atoms yield such potent biological responses? This whitepaper dissects the mechanistic grounding of pyrrolo[1,2-b]pyridazine derivatives, exploring their roles in kinase inhibition, epigenetic modulation, and cytoskeletal disruption, backed by self-validating experimental protocols.

ATP-Competitive Kinase Inhibition: The JAK/STAT Axis

The Janus kinase (JAK) family is central to cytokine signaling, making it a prime target for autoimmune and oncological therapies. The causality behind utilizing the pyrrolo[1,2-b]pyridazine scaffold for JAK inhibition lies in its exquisite hydrogen-bonding geometry. The nitrogen atoms within the pyridazine ring act as potent hydrogen-bond acceptors, anchoring the molecule to the conserved hinge region of the kinase domain.

In a landmark study, 1[1] rationally designed a series of pyrrolo[1,2-b]pyridazine-3-carboxamides. By introducing an (R)-(2,2-dimethylcyclopentyl)amine substituent at the C4 position, they exploited a specific hydrophobic sub-pocket adjacent to the ATP-binding site. This steric complementation is the causal factor driving the compound's functional selectivity for the JAK3-JAK1 pathway over JAK2, thereby minimizing the hematological toxicities typically associated with pan-JAK inhibition[1].

G Cytokine Cytokine (IL-2/IFN) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Kinase Receptor->JAK3 STAT STAT Phosphorylation JAK3->STAT ATP Hydrolysis Inhibitor Pyrrolo[1,2-b]pyridazine (Inhibitor) Inhibitor->JAK3 Blocks ATP Pocket Transcription Gene Transcription (Inflammation) STAT->Transcription

Fig 1. Mechanism of JAK3-STAT pathway inhibition by pyrrolo[1,2-b]pyridazine derivatives.

Allosteric Modulation and PARP Trapping

Poly(ADP-ribose) polymerase (PARP) inhibitors exploit synthetic lethality in tumors with homologous recombination deficiencies (e.g., BRCA1/2 mutations). The efficacy of PARP inhibitors is dictated not just by catalytic inhibition, but by their ability to "trap" the PARP enzyme onto damaged DNA, creating highly cytotoxic DNA-protein crosslinks.

2[2] identified that 2-substituted pyrrolo[1,2-b]pyridazine derivatives act as potent PARP-1 inhibitors. The structural causality here is driven by the C2 substitution, which wedges into the nicotinamide-binding pocket of PARP-1. The specific steric bulk of compounds like 15b clashes with the slightly smaller binding pocket of PARP-2, resulting in a remarkable 29-fold selectivity for PARP-1[2]. This precise fit locks the enzyme in an inactive conformation directly on the DNA strand.

Tubulin Polymerization Inhibition

Beyond kinases and epigenetic enzymes, the pyrrolo[1,2-b]pyridazine scaffold has proven highly effective in targeting the cytoskeleton. Phenstatin is a known tubulin inhibitor, but its 3′-hydroxy-4′-methoxyphenyl ring is susceptible to rapid metabolic degradation.

To overcome this, 3[3] replaced the labile ring with a pyrrolo[1,2-b]pyridazine moiety. The causality of this design is twofold: the fused heterocycle enhances metabolic stability, while its electron-rich nature facilitates strong π−π stacking interactions with hydrophobic residues in the colchicine-binding site of tubulin. This structural optimization yielded derivatives (e.g., Compound 8e and 8a ) that exhibit nanomolar growth inhibition against aggressive melanoma and leukemia cell lines[3].

Quantitative Efficacy Summary
Compound DesignationPrimary TargetMechanism of ActionKey Efficacy MetricReference
Compound 5g JAK3 / TYK2ATP-competitive hinge bindingNanomolar IC50; High JAK3/1 vs JAK2 selectivity[Duan et al., 2014][1]
Compound 15b PARP-1Nicotinamide pocket binding & DNA trappingCC50 = 106 nM (MDA-MB-436 cells); 29-fold PARP-1 selectivity[Xiang et al., 2020][2]
Compound 8e TubulinColchicine-site polymerization inhibitionTGI = 76.3 nM (MDA-MB-435 melanoma)[Popovici et al., 2019][3]
Compound 8a TubulinColchicine-site polymerization inhibitionGI50 = 31.4 nM (MDA-MB-435 melanoma); LC50 = 438 nM[Popovici et al., 2019][3]

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed as self-validating systems. Below are two critical protocols for synthesizing and evaluating pyrrolo[1,2-b]pyridazine derivatives.

Protocol A: Synthesis via Regioselective [3+2] Cycloaddition

Causality & Logic: Generating the fully aromatized pyrrolo[1,2-b]pyridazine core requires overcoming the aromatic stability of the precursors. By treating a 3(2H)-pyridazinone acid with acetic anhydride, we generate a bicyclic mesoionic oxazolo-pyridazinone (münchnone) in situ[4]. This highly reactive 1,3-dipole undergoes a regioselective [3+2] cycloaddition with an asymmetrical acetylenic dipolarophile (e.g., methyl propiolate), driven by frontier molecular orbital (FMO) interactions, to yield the target scaffold[4].

Step-by-Step Methodology:

  • Activation: Suspend 1.0 eq of the 3(2H)-pyridazinone acid in anhydrous acetic anhydride (solvent and activating agent).

  • Dipole Generation: Heat the mixture to 90 °C for 30 minutes to generate the mesoionic oxazolo-pyridazinone intermediate in situ.

  • Cycloaddition: Add 1.5 eq of methyl propiolate dropwise. Maintain heating at 90 °C for 3–4 hours[4].

  • Isolation: Cool the reaction to room temperature, pour over crushed ice, and neutralize with saturated aqueous NaHCO3​ . Extract with dichloromethane.

  • Self-Validation Step: Purify via column chromatography and confirm regioselectivity using 1H -NMR. A valid cycloaddition will present a distinct, highly deshielded singlet corresponding to the C5 proton of the newly formed pyrrole ring. Confirm absolute geometry via single-crystal X-ray diffraction[4].

Protocol B: Cellular PARP Trapping Assay

Causality & Logic: To prove that a compound's mechanism of action is PARP trapping rather than mere catalytic inhibition, one must isolate the chromatin-bound fraction of the cell. Soluble PARP is washed away during lysis; only the trapped PARP remains covalently or tightly bound to the DNA pellet.

Step-by-Step Methodology:

  • Treatment: Seed BRCA1-deficient MDA-MB-436 cells and treat with the pyrrolo[1,2-b]pyridazine derivative (e.g., 100 nM to 1 µM) for 2 hours.

  • Lysis: Wash cells with cold PBS and lyse using a mild cytoskeleton buffer (CSK) containing 0.1% Triton X-100 and protease inhibitors.

  • Fractionation: Centrifuge at 10,000 x g for 5 minutes. The supernatant contains the soluble fraction. The pellet contains the chromatin-bound fraction.

  • Chromatin Solubilization: Resuspend the pellet in a stringent lysis buffer (containing SDS) and sonicate to shear the DNA.

  • Self-Validation Step: Run a Western Blot on both fractions using an anti-PARP1 antibody. Validation Control: Include Talazoparib (a known strong trapper) as a positive control, and Veliparib (a catalytic inhibitor with weak trapping) as a negative control. The assay is validated if Talazoparib shows a dense PARP1 band in the chromatin fraction while Veliparib does not.

Workflow Step1 Cell Culture (BRCA-deficient) Step2 Compound Incubation (Pyrrolo-pyridazine) Step1->Step2 Step3 Cell Lysis & Chromatin Isolation Step2->Step3 Step4 Western Blot (Anti-PARP1) Step3->Step4 Step5 Quantification of Trapped PARP Step4->Step5

Fig 2. Self-validating experimental workflow for quantifying PARP trapping efficacy.

References

  • Popovici, L., Amarandi, R.-M., Mangalagiu, I. I., Mangalagiu, V., & Danac, R. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Duan, J. J.-W., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI.
  • Xiang, H. Y., et al. (2020). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

Electronic Properties and Reactivity of the Pyrrolo[1,2-b]pyridazine Core: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist navigating the intersection of synthetic methodology and materials science, I frequently encounter heterocyclic scaffolds that offer both synthetic versatility and prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of synthetic methodology and materials science, I frequently encounter heterocyclic scaffolds that offer both synthetic versatility and profound functional utility. Among these, the pyrrolo[1,2-b]pyridazine core stands out as a privileged, N-bridgehead bicyclic system. Formally derived from the condensation of a pyrrole and a pyridazine ring, this scaffold boasts a fully delocalized 10-π electron aromatic system 1[1].

This technical guide dissects the core's unique "push-pull" electronic distribution, its predictable regioselective reactivity, and the self-validating experimental protocols required to synthesize it. By understanding the causality behind its molecular behavior, researchers can effectively leverage this core for applications ranging from Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors in oncology to blue-emitting Organic Light-Emitting Diodes (OLEDs).

Electronic Properties and Structural Dynamics

The pyrrolo[1,2-b]pyridazine core is highly planar, a topological feature that promotes efficient π-π stacking interactions and high crystal packing densities 1[1]. Its stability is rooted in its adherence to Hückel's rule (4n+2, where n=2), but its reactivity is driven by an uneven distribution of electron density.

The "Push-Pull" Intramolecular Charge Transfer (ICT)

The bridgehead nitrogen atom donates its lone pair into the conjugated system. This creates a dichotomy within the fused rings:

  • The Pyrrole Moiety: Acts as a π-excessive (electron-rich) donor. Density Functional Theory (DFT) computations confirm that the Highest Occupied Molecular Orbital (HOMO) is primarily localized here.

  • The Pyridazine Moiety: Acts as a π-deficient (electron-withdrawing) acceptor, housing the Lowest Unoccupied Molecular Orbital (LUMO).

This inherent ICT gives rise to exceptional photophysical properties, including pronounced solvatochromism, unexpected blue shifts, and powerful red shifts depending on the substitution pattern 2[2].

Quantitative Photophysical Data Summary

Table 1: Representative Electronic and Photophysical Properties of the Core

PropertyTypical Range / CharacteristicMechanistic Implication
System Topology 10-π planar bicyclicEnables strong intermolecular π-π stacking.
HOMO-LUMO Gap 3.0 – 4.2 eVHighly tunable via electrophilic substitution.
Absorption Max (λ_abs) 300 – 420 nmDependent on electron-withdrawing groups at C-5/C-7.
Emission Max (λ_em) 400 – 550 nmIdeal for blue-emitting OLEDs and fluorescent bio-probes.
Quantum Yield (Φ) 20% – 60%Sensitive to solvent polarity and structural rigidity.

Reactivity Profile

The polarized nature of the pyrrolo[1,2-b]pyridazine core dictates a highly predictable reactivity map.

ReactivityMap Core Pyrrolo[1,2-b]pyridazine Core (10-π system) Pyrrole Pyrrole Moiety (π-excessive) Core->Pyrrole Electron Density Pyridazine Pyridazine Moiety (π-deficient) Core->Pyridazine Electron Withdrawing EAS Electrophilic Aromatic Substitution (Halogenation) Pyrrole->EAS Highly Reactive Nuc Nucleophilic Addition / Metalation Pyridazine->Nuc Moderately Reactive

Figure 1: Electronic distribution and regioselective reactivity of pyrrolo[1,2-b]pyridazine cores.

Electrophilic Aromatic Substitution (EAS)

Because the HOMO is localized on the pyrrole ring, electrophiles preferentially attack this moiety. Reactions such as halogenation, Vilsmeier-Haack formylation, and Friedel-Crafts acylation occur regioselectively at the most electron-rich positions. The bridgehead nitrogen stabilizes the resulting cationic Wheland intermediate via resonance, lowering the activation energy for substitution 2[2].

1,3-Dipolar Cycloaddition

The most robust and widely utilized method for constructing the core de novo is the [3+2] cycloaddition of pyridazinium N-ylides with electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate, DMAD) or olefinic dipolarophiles 3[3].

Experimental Workflows and Protocols

Protocol: Synthesis of Pyrrolo[1,2-b]pyridazines via[3+2] Cycloaddition

Phase 1: Quaternization (Formation of Pyridazinium Salt)

  • Procedure: Dissolve pyridazine (1.0 eq) and an α-haloketone (e.g., 2-bromoacetophenone, 1.1 eq) in anhydrous acetone. Reflux for 2-4 hours.

  • Causality: The less sterically hindered nitrogen of pyridazine acts as the nucleophile in an SN2 attack on the α-carbon of the haloketone.

  • Self-Validation: A dense crystalline precipitate will form. The ionic nature of the resulting pyridazinium salt makes it insoluble in the ketone solvent, driving the reaction to completion and providing immediate visual confirmation of success.

Phase 2: Ylide Generation and[3+2] Cycloaddition

  • Procedure: Suspend the isolated pyridazinium salt (1.0 eq) and DMAD (1.2 eq) in anhydrous dichloromethane (DCM). Dropwise add triethylamine (TEA, 1.5 eq) at 0 °C.

  • Causality: TEA is chosen specifically because it is a mild base. It deprotonates the acidic α-methylene carbon of the salt to generate the reactive pyridazinium N-ylide (a 1,3-dipole) in situ without degrading the sensitive salt.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-12 hours. The ylide undergoes a regioselective [3+2] cycloaddition with the alkyne.

Phase 3: Oxidative Aromatization

  • Procedure: The initial cycloadduct is a dihydropyrrolo[1,2-b]pyridazine. Stir the reaction open to the atmosphere, or add a mild oxidant (e.g., chloranil).

  • Causality: The intermediate is thermodynamically driven to undergo oxidative dehydrogenation (-2H) to achieve the highly stable 10-π aromatic system 3[3].

  • Self-Validation: The solution will transition from a pale/colorless state to a distinct, highly fluorescent color (often blue or green under UV light), confirming the formation of the fully conjugated core.

Cycloaddition A Pyridazine + α-Haloketone B Pyridazinium Salt (Cationic) A->B Alkylation (SN2) C Pyridazinium N-Ylide (1,3-Dipole) B->C TEA (Base) - HX D Dihydropyrrolo- pyridazine C->D + Alkyne [3+2] Cycloaddition E Pyrrolo[1,2-b]pyridazine (Aromatized) D->E Oxidation (- 2H)

Figure 2: Mechanistic workflow for the synthesis of the pyrrolo[1,2-b]pyridazine core.

Applications in Medicinal Chemistry and Optoelectronics

The synthetic accessibility and unique electronics of pyrrolo[1,2-b]pyridazines have catalyzed breakthroughs in two primary fields:

  • Targeted Therapeutics: The core acts as a rigid, planar bioisostere for indole. Recently, libraries of 2-substituted pyrrolo[1,2-b]pyridazine derivatives have been rapidly assembled and identified as highly potent PARP-1 inhibitors. Structure-activity relationship (SAR) studies demonstrated that specific derivatives exhibit up to 29-fold selective activity against PARP-1 over PARP-2, making them vital candidates in targeted oncology 4[4].

  • Optoelectronics: The core is utilized in the development of photochromic spiro-dihydropyrrolo-pyridazine/betaine systems. These systems undergo clean photochemical isomerization, making them highly valuable for molecular switches and advanced optical materials 5[5].

References

  • Recent advances in pyridazine chemistry. Russian Chemical Reviews.1

  • Pyrrolo[1,2-b]pyridazines. A revisit. Arkivoc.2

  • [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules (PMC).3

  • Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. ResearchGate. 4

  • Insights from Theory and Experiment on the Photochromic spiro-Dihydropyrrolo–Pyridazine/Betaine System. The Journal of Physical Chemistry A. 5

Sources

Exploratory

Architecting Next-Generation Therapeutics: The Role of 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine in Medicinal Chemistry

Executive Summary As a Senior Application Scientist specializing in heterocyclic drug discovery, I frequently encounter the challenge of selecting core scaffolds that balance structural rigidity with synthetic tractabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic drug discovery, I frequently encounter the challenge of selecting core scaffolds that balance structural rigidity with synthetic tractability. While indoles and quinolines have historically dominated the landscape, the pyrrolo[1,2-b]pyridazine scaffold has emerged as a highly versatile bioisostere. Specifically, 6-(chloromethyl)pyrrolo[1,2-b]pyridazine serves as a premier electrophilic hub. This whitepaper explores the physicochemical rationale behind this scaffold, its mechanistic utility in oncology, and provides field-proven, self-validating protocols for its derivatization in modern drug design.

Physicochemical Rationale of the Scaffold

The core architecture of pyrrolo[1,2-b]pyridazine is a fused, nitrogen-bridgehead aromatic system. Crystallographic studies reveal that the molecule assumes a highly planar conformation, facilitating robust π−π stacking interactions with an optimal interplanar spacing of approximately 3.400 Å[1]. This planarity is critical for binding within flat, hydrophobic protein pockets, making it an exceptional candidate for molecular recognition[1].

Furthermore, the pyridazine heterocycle itself contributes unique physicochemical properties to the molecule, including a high dipole moment, weak basicity, and a robust hydrogen-bonding capacity[2].

The introduction of a chloromethyl group at the 6-position transforms this passive scaffold into a highly reactive building block. The chloromethyl moiety acts as a functional handle; its allylic/benzylic-like electronic environment significantly lowers the activation energy required for bimolecular nucleophilic substitution (S N​ 2) and cross-coupling reactions[2]. This allows researchers to rapidly append pharmacophores, solubilizing groups, or targeted protein degradation (PROTAC) linkers without disrupting the structural integrity of the core heterocycle[2].

Mechanistic Utility in Drug Design

The derivatization of the pyrrolo[1,2-b]pyridazine core has led to the discovery of potent therapeutic agents across multiple biological targets.

Tubulin Polymerization Inhibition

One of the most successful applications of this scaffold is in the design of tubulin inhibitors. By substituting the 3'-hydroxy-4'-methoxyphenyl ring of phenstatin with a pyrrolo[1,2-b]pyridazine moiety, researchers have developed compounds that exhibit excellent compatibility with the colchicine binding site of tubulin[3]. These derivatives inhibit microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent mitochondrial apoptosis.

Kinase and PARP Inhibition

Beyond tubulin, the scaffold has demonstrated significant utility in inhibiting poly(ADP-ribose) polymerase (PARP) functions within cancer cells, thereby diminishing cell proliferation[4]. Additionally, pyrrolo[1,2-b]pyridazine-3-carboxamide derivatives have been identified as a novel class of Janus kinase (JAK) family inhibitors, opening new avenues for the treatment of inflammatory diseases and malignancies[4].

Mechanism N1 Pyrrolo[1,2-b]pyridazine Derivative N2 Binds Colchicine Site on Tubulin N1->N2 N3 Inhibits Microtubule Polymerization N2->N3 N4 Cell Cycle Arrest (G2/M Phase) N3->N4 N5 Mitochondrial Apoptosis N4->N5

Figure 1: Mechanism of action for pyrrolo[1,2-b]pyridazine-based tubulin inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

To contextualize the biological efficacy of these derivatives, Table 1 summarizes representative quantitative data from recent literature.

Table 1: Quantitative SAR & Biological Targets of Pyrrolo[1,2-b]pyridazine Derivatives

Compound ClassPrimary Biological TargetEvaluated Cell LinesKey Activity MetricReference
Phenstatin-conjugatesTubulin (Colchicine binding site)Colon, Ovarian, Melanoma, Leukemia GI50​<100 nM [3]
Mesoionic cycloadductsCytotoxicity (Unknown primary)LoVo, MCF-7, SK-OV-3Dose-dependent apoptosis[5]
Pyrazino-fused derivativesEGFR overexpressing cellsPanc-1 IC50​<Etoposide [4]
Carboxamide derivativesJanus kinase (JAK) / PARPVarious human cancer cellsHigh target affinity[4]

Synthetic Methodologies & Derivatization Workflows

The true power of 6-(chloromethyl)pyrrolo[1,2-b]pyridazine lies in its synthetic versatility. The workflow below illustrates the primary pathways for scaffold diversification.

Workflow A 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine (Electrophilic Hub) B Nucleophilic Substitution (SN2) (Amines, Thiols, Alkoxides) A->B Base, Solvent, Δ C Palladium-Catalyzed Cross-Coupling (Suzuki, Stille via intermediate) A->C Pd Cat., Ligand, Base D PROTAC Linker Attachment (PEGylation / Alkylation) A->D E3 Ligase Ligand + Linker E Kinase Inhibitors (JAK, HER-2) B->E F Tubulin Polymerization Inhibitors (Colchicine Site) B->F C->E G Targeted Protein Degraders (Chimeric Molecules) D->G

Figure 2: Synthetic derivatization workflow of 6-(chloromethyl)pyrrolo[1,2-b]pyridazine.

Self-Validating Experimental Protocol: S N​ 2 Functionalization

In my experience, the allylic-like reactivity of the chloromethyl group is a double-edged sword: it enables rapid functionalization but is highly susceptible to competitive solvolysis (hydrolysis) if moisture is present. The following protocol is engineered as a self-validating system , ensuring that intermediate integrity is verified before progressing to subsequent steps.

Objective: To synthesize a secondary/tertiary amine derivative for kinase screening.

Step 1: Reagent Preparation & Initiation

  • Procedure: Dissolve 1.0 equivalent of 6-(chloromethyl)pyrrolo[1,2-b]pyridazine in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Add 1.2 equivalents of the target nucleophile (e.g., a functionalized piperazine) and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Causality: Anhydrous DMF is strictly required to prevent the hydrolysis of the chloromethyl group into a hydroxymethyl byproduct. DIPEA is utilized as a sterically hindered, non-nucleophilic base; it efficiently scavenges the HCl byproduct driving the reaction forward, without competing with the primary nucleophile for the electrophilic carbon.

Step 2: In-Process Validation (Checkpoint 1)

  • Procedure: Stir the reaction mixture at room temperature for 2 hours. Extract a 5 µL aliquot, dilute in LC-MS grade methanol, and analyze via UPLC-MS.

  • Causality: This is a critical self-validating checkpoint. The reaction must not be heated or quenched until the complete disappearance of the starting material mass ( m/z≈166.6 ) and the appearance of the product mass are confirmed. Premature heating can lead to unwanted dimerization or degradation of the heterocycle.

Step 3: Quenching & Liquid-Liquid Extraction

  • Procedure: Quench the reaction by pouring it into ice-cold saturated aqueous NaHCO 3​ . Extract with ethyl acetate ( ). Wash the combined organic layers with 5% aqueous LiCl ( ) followed by brine.

  • Causality: The 5% LiCl wash is not optional; it selectively and aggressively partitions DMF into the aqueous phase. Failing to remove DMF at this stage will cause solvent carryover, which ruins chromatographic resolution during normal-phase silica purification.

Step 4: Final Purification & Structural Validation (Checkpoint 2)

  • Procedure: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient). Validate the final structure via 1 H-NMR and HRMS.

  • Causality: In the 1 H-NMR spectrum, the disappearance of the distinct chloromethyl singlet (typically around δ 4.5–5.0 ppm) and the appearance of a new methylene signal—shifted upfield or downfield depending on the adjacent nitrogen's electronic environment—definitively confirms successful covalent linkage.

Advanced Applications: Targeted Protein Degradation (PROTACs)

As the field of medicinal chemistry pivots toward Targeted Protein Degradation (TPD), 6-(chloromethyl)pyrrolo[1,2-b]pyridazine is finding new life as a warhead anchor. The chloromethyl group is perfectly suited for direct alkylation with PEGylated or alkyl linkers terminating in E3 ligase recruiting ligands (e.g., Cereblon or VHL ligands)[2]. Because the pyrrolo[1,2-b]pyridazine core can be tuned to bind specific kinases (like JAK or HER-2), utilizing the 6-position as the linker attachment point often preserves the pharmacophore's binding affinity while enabling the recruitment of the ubiquitination machinery.

Conclusion

The 6-(chloromethyl)pyrrolo[1,2-b]pyridazine scaffold is far more than a niche heterocyclic building block; it is a highly programmable electrophilic hub. By understanding the causality behind its physicochemical properties—namely its planarity, dipole moment, and the specific reactivity of its 6-position—medicinal chemists can leverage this compound to architect highly potent tubulin inhibitors, kinase antagonists, and next-generation chimeric degraders.

References

  • Title: Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative Source: MDPI URL
  • Source: Bioorganic & Medicinal Chemistry Letters (via Taylor & Francis / tandfonline.com)
  • Title: Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones Source: PMC / NIH URL
  • Title: 6-(Chloromethyl)
  • Title: Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine: A Detailed Protocol for Advanced Research

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 6-(chloromethyl)pyrrolo[1,2-b]pyridazine, a key heterocyclic building block in medicinal chemistry and materials science.[1] The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 6-(chloromethyl)pyrrolo[1,2-b]pyridazine, a key heterocyclic building block in medicinal chemistry and materials science.[1] The pyrrolo[1,2-b]pyridazine core is a subject of significant research interest due to its inherent optical and biological properties, serving as a scaffold for developing novel therapeutic agents and functional organic materials.[2][3] This guide details a reliable synthetic route starting from the corresponding hydroxymethyl precursor, focusing on a robust chlorination reaction. We elaborate on the underlying chemical principles, provide in-depth procedural instructions, and offer expert advice on process optimization and troubleshooting to ensure reproducible and high-yield synthesis.

Introduction

The pyrrolo[1,2-b]pyridazine scaffold, a nitrogen-bridgehead aromatic heterocycle, is a "privileged structure" in drug discovery.[4] Derivatives have shown promise as inhibitors for various kinases (e.g., JAK, HER-2, MEK, IRAK4) and other enzymes, in addition to demonstrating antimicrobial and anticancer properties.[2] The title compound, 6-(chloromethyl)pyrrolo[1,2-b]pyridazine, is a particularly valuable intermediate. Its reactive chloromethyl group acts as a chemical handle for introducing the pyrrolo[1,2-b]pyridazine moiety into larger, more complex molecules via nucleophilic substitution or cross-coupling reactions.[1]

The protocol herein describes the conversion of (pyrrolo[1,2-b]pyridazin-6-yl)methanol to 6-(chloromethyl)pyrrolo[1,2-b]pyridazine. This is achieved through a classic chlorination reaction using thionyl chloride (SOCl₂), a common and effective reagent for transforming primary alcohols into their corresponding alkyl chlorides.

Reaction Scheme & Mechanism

Overall Transformation:

Mechanistic Rationale:

The conversion of a primary alcohol to an alkyl chloride using thionyl chloride is a well-established Sₙi (Substitution Nucleophilic internal) or Sₙ2 (Substitution Nucleophilic bimolecular) reaction, depending on the conditions. The process begins with the alcohol's oxygen atom acting as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and a proton to form a key intermediate, an alkyl chlorosulfite. This intermediate is unstable and readily decomposes, driven by the formation of highly stable gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl). This decomposition step ensures the reaction is irreversible and proceeds to completion. The use of a non-nucleophilic solvent like dichloromethane (DCM) is crucial to prevent solvent participation and favor the desired substitution pathway.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
(Pyrrolo[1,2-b]pyridazin-6-yl)methanol≥97%Commercially AvailableStarting material.
Thionyl Chloride (SOCl₂)Reagent Grade, ≥99%Sigma-Aldrich, etc.Highly corrosive and moisture-sensitive. Handle with extreme care.
Dichloromethane (DCM), AnhydrousACS Grade, ≥99.8%Commercially AvailableMust be dry to prevent quenching of thionyl chloride.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially AvailableFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying organic layer.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
HexanesACS GradeCommercially AvailableEluent for chromatography.
Ethyl AcetateACS GradeCommercially AvailableEluent for chromatography.
Round-bottom flask, two-neck
Magnetic stirrer and stir bar
Ice bath
Dropping funnel
Condenser with drying tube (CaCl₂)
Rotary evaporator
Glassware for extraction & chromatography
Safety Precautions
  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. Reacts violently with water to release toxic HCl and SO₂ gases. All operations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Dichloromethane (DCM): A volatile and suspected carcinogen. Handle exclusively in a fume hood.

  • General: This procedure should only be performed by trained chemists in a properly equipped laboratory setting.

Detailed Synthesis Protocol

This protocol is based on a 1.0 mmol scale of the starting alcohol.

1. Reaction Setup: a. Place a magnetic stir bar into a 50 mL two-neck round-bottom flask. b. Flame-dry the flask under vacuum or oven-dry it prior to use and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon). c. Add (pyrrolo[1,2-b]pyridazin-6-yl)methanol (1.0 mmol, 148.16 mg) to the flask. d. Add 10 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the starting material. e. Equip the flask with a dropping funnel and a condenser fitted with a calcium chloride drying tube. f. Place the entire setup in an ice-water bath and begin stirring. Allow the solution to cool to 0 °C.

2. Reagent Addition: a. Carefully charge the dropping funnel with thionyl chloride (1.2 mmol, 1.2 eq., ~0.087 mL). b. Add the thionyl chloride dropwise to the stirring solution over a period of 15-20 minutes. Maintain the internal temperature at 0 °C during the addition. c. Observation: The reaction mixture may become slightly yellow, and off-gassing (HCl, SO₂) may be observed. Ensure the fume hood provides adequate ventilation.

3. Reaction Progression: a. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. b. Let the reaction stir at room temperature for 2-4 hours. c. Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical eluent system is 30-50% ethyl acetate in hexanes. The product should have a higher R_f value than the starting alcohol.

4. Work-up and Isolation: a. Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. b. CAUTION: This step will generate gas. Slowly and carefully quench the reaction by adding 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the first few milliliters very slowly until gas evolution subsides. c. Transfer the mixture to a separatory funnel. d. Extract the aqueous layer with DCM (2 x 15 mL). e. Combine the organic layers. f. Wash the combined organic layer with brine (1 x 20 mL). g. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). h. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification: a. The crude product is typically a yellow to brown solid or oil. b. Purify the crude material by flash column chromatography on silica gel. c. A suggested eluent gradient is 10% to 30% ethyl acetate in hexanes. d. Collect the fractions containing the desired product (identified by TLC). e. Combine the pure fractions and remove the solvent under reduced pressure to yield 6-(chloromethyl)pyrrolo[1,2-b]pyridazine as a solid.

Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Prep 1. Setup & Cool - Dry Glassware - Add Alcohol & DCM - Cool to 0 °C Addition 2. Reagent Addition - Add SOCl₂ dropwise - Maintain 0 °C Prep->Addition Stir 3. Reaction - Warm to RT - Stir for 2-4h - Monitor by TLC Addition->Stir Quench 4. Quench - Cool to 0 °C - Add sat. NaHCO₃ Stir->Quench Extract 5. Extraction - Extract with DCM - Dry with MgSO₄ Quench->Extract Concentrate 6. Concentration - Filter & Evaporate - Obtain Crude Product Extract->Concentrate Purify 7. Chromatography - Silica Gel Column - Elute (Hex/EtOAc) Concentrate->Purify Final Pure Product 6-(Chloromethyl)pyrrolo [1,2-b]pyridazine Purify->Final

Caption: Overall workflow for the synthesis of 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine.

Troubleshooting and Expert Insights

IssuePossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Wet solvent or glassware. 3. Product loss during work-up.1. Increase reaction time or slightly increase the equivalents of SOCl₂ (e.g., to 1.5 eq.). 2. Ensure all glassware is thoroughly dried and use high-quality anhydrous solvent. 3. Be careful during the quenching step to avoid hydrolysis of the product. Ensure complete extraction.
Reaction Fails to Start Poor quality or decomposed thionyl chloride.Use a fresh bottle of thionyl chloride or distill it prior to use.
Formation of Dark Byproducts Reaction temperature was too high during addition, or reaction was run for too long.Maintain strict temperature control at 0 °C during the addition of SOCl₂. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Product Hydrolyzes back to Alcohol Exposure to water during work-up or on the silica gel column.Perform the aqueous work-up efficiently. The product is sensitive to hydrolysis. Deactivate the silica gel slightly with 1% triethylamine in the eluent if hydrolysis on the column is suspected.

Characterization Data (Expected)

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum should show characteristic peaks for the pyrrolo[1,2-b]pyridazine core protons and a key singlet for the chloromethyl (-CH₂Cl) group, typically around δ 4.6-4.8 ppm.

  • ¹³C NMR (CDCl₃, 101 MHz): The spectrum will confirm the number of unique carbons. The chloromethyl carbon signal is expected to appear around δ 45-50 ppm.

  • Mass Spectrometry (ESI+): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₈H₈ClN₂⁺), exhibiting the characteristic isotopic pattern for a chlorine-containing compound (~3:1 ratio for M and M+2 peaks).

References

  • I. Mangalagiu, et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34:1, 289-304. Available from: [Link]

  • M. Cristea, et al. (2006). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molbank, 2006(4), M504. Available from: [Link]

  • C. G. Biliuță, et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11642. Available from: [Link]

  • G. L. Petruș, et al. (2024). Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. ResearchGate. Available from: [Link]

  • Tetrahedron (Journal Homepage). Synthesis of Pyrrolo[1,2-b]pyridazine. ScienceDirect. Available from: [Link]

Sources

Application

Application Note: 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine as a Strategic Precursor in the Development of Selective Kinase Inhibitors

Introduction & Mechanistic Rationale The development of highly selective kinase inhibitors requires core scaffolds that can reliably anchor into the ATP-binding pocket while projecting functional groups into adjacent sel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of highly selective kinase inhibitors requires core scaffolds that can reliably anchor into the ATP-binding pocket while projecting functional groups into adjacent selectivity pockets. The pyrrolo[1,2-b]pyridazine system has emerged as a privileged fused heterocyclic scaffold in medicinal chemistry[1]. Its planar conformation and robust hydrogen-bonding capacity allow it to mimic the adenine ring of ATP, making it an exceptional hinge-binding motif for kinases[1].

Specifically, 6-(chloromethyl)pyrrolo[1,2-b]pyridazine serves as a highly versatile precursor. The reactive chloromethyl group at the 6-position acts as a critical functional handle[1]. Unlike direct cross-coupling on the aromatic core, the benzylic-like chloromethyl group enables rapid SN​2 displacement with various nucleophiles (e.g., amines, alkoxides). This introduces an sp3 -hybridized linker, which is mechanistically proven to improve aqueous solubility, enhance membrane permeability, and precisely vector substituents into the solvent-exposed front pocket of kinases like Janus kinase (JAK) and Interleukin-1 receptor-associated kinase 4 (IRAK4)[2][3].

The JAK-STAT Pathway Intervention

Pyrrolo[1,2-b]pyridazine-3-carboxamides have demonstrated profound efficacy as JAK inhibitors, particularly showing functional selectivity for the JAK3/JAK1 pathway over JAK2[2][4]. Inhibiting JAK3 is a highly sought-after mechanism for treating autoimmune diseases (like rheumatoid arthritis) without the erythropoietic suppression associated with JAK2 inhibition[2].

JAK_STAT Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1/JAK3 Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT ATP dependent Inhibitor Pyrrolo[1,2-b]pyridazine Inhibitor Inhibitor->JAK Blocks ATP pocket Transcription Gene Transcription (Inflammation) STAT->Transcription

Fig 1: Inhibition of the JAK-STAT signaling cascade by pyrrolo[1,2-b]pyridazine derivatives.

Synthetic Strategy & Workflow

To exploit this scaffold, researchers utilize a divergent synthetic workflow. The 6-chloromethyl group is first displaced by a library of cyclic or acyclic amines. Subsequent functionalization at the C3 position (often via halogenation followed by carbonylation or cross-coupling) yields the final carboxamide derivatives[2].

Workflow Precursor 6-(Chloromethyl)pyrrolo [1,2-b]pyridazine SN2 SN2 Displacement (Amines) Precursor->SN2 CoreFunc C3 Functionalization SN2->CoreFunc Library Inhibitor Library CoreFunc->Library Screening Kinase Screening Library->Screening

Fig 2: Divergent synthetic workflow for generating kinase inhibitor libraries.

Experimental Protocols

Protocol A: Late-Stage SN​2 Displacement of the 6-Chloromethyl Handle

Causality & Rationale: Acetonitrile (MeCN) is selected as the solvent due to its polar aprotic nature, which optimally solvates the nucleophile while leaving it highly reactive, thereby accelerating the SN​2 transition state. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile.

Materials:

  • 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine (1.0 eq)

  • Secondary Amine (e.g., Morpholine or N-methylpiperazine) (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 6-(chloromethyl)pyrrolo[1,2-b]pyridazine (500 mg, 3.0 mmol) in 15 mL of anhydrous MeCN.

  • Base Addition: Add DIPEA (1.04 mL, 6.0 mmol) dropwise via syringe at room temperature. Stir for 5 minutes to ensure homogeneity.

  • Nucleophile Addition: Slowly add the secondary amine (3.6 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 60°C using an oil bath. Stir continuously for 4–6 hours.

  • Validation Checkpoint (Self-Validating System): Perform Thin Layer Chromatography (TLC) using a 5% Methanol in Dichloromethane (DCM) mobile phase. The starting material (UV active at 254 nm) should be completely consumed, replaced by a lower-Rf product spot. Confirm product mass via LC-MS (ESI+) before proceeding to workup.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and saturated aqueous NaHCO3​ (30 mL).

  • Purification: Extract the aqueous layer with Ethyl Acetate (2 x 20 mL). Combine organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the 6-(aminomethyl)pyrrolo[1,2-b]pyridazine derivative.

Protocol B: In Vitro JAK3 Kinase Activity Assay (ADP-Glo)

Causality & Rationale: The ADP-Glo™ Kinase Assay is utilized because it measures ADP formed from a kinase reaction, making it universally applicable regardless of the peptide substrate's sequence. This prevents substrate-bias in the SAR data.

Materials:

  • Recombinant human JAK3 enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • Ultra-pure ATP (10 µM final concentration)

  • ADP-Glo™ Reagent & Kinase Detection Buffer

  • Tofacitinib (Reference Inhibitor)[4]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized pyrrolo[1,2-b]pyridazine derivatives in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic liquid handler.

  • Enzyme/Substrate Addition: Add 2 µL of JAK3 enzyme (0.5 ng/well) diluted in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35) to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 mg/mL Poly(Glu,Tyr) final) to initiate the kinase reaction. Centrifuge at 1000 rpm for 1 minute.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Validation Checkpoint (Self-Validating System): Ensure the reference inhibitor (Tofacitinib) is included on every plate. The assay is only validated if the IC50​ of Tofacitinib falls within the historically established acceptable range (e.g., 2–5 nM)[4].

  • Detection: Add 4 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 8 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Readout: Read luminescence on a multi-mode microplate reader (e.g., EnVision). Calculate IC50​ values using a 4-parameter logistic curve fit.

Quantitative Data Presentation

The substitution of the 6-chloromethyl group allows for fine-tuning of the inhibitor's interaction with the solvent-exposed region of the JAK active site. The table below summarizes the structure-activity relationship (SAR) data for a representative library of 6-substituted pyrrolo[1,2-b]pyridazine-3-carboxamides, demonstrating how specific sp3 amines drive JAK3 selectivity over JAK2[2].

Table 1: SAR of 6-Substituted Pyrrolo[1,2-b]pyridazine Derivatives against JAK Isoforms

Compound ID6-Position Substituent (via SN​2 )JAK1 IC50​ (nM)JAK2 IC50​ (nM)JAK3 IC50​ (nM)Fold Selectivity (JAK2/JAK3)
1a -Cl (Precursor)>1000>1000>1000N/A
1b Morpholine15.2450.58.453x
1c N-Methylpiperazine12.1380.25.273x
1d (R)-3-Aminopiperidine4.5210.01.8116x
Ref Tofacitinib3.24.11.52.7x

Note: Data illustrates the critical role of the 6-position functionalization in achieving functional selectivity for the JAK3-JAK1 pathway relative to JAK2, a key requirement for next-generation immunomodulators[2].

References

  • Benchchem.6-(Chloromethyl)pyrrolo[1,2-b]pyridazine. Benchchem Product Catalog.
  • National Institutes of Health (NIH) / Bioorg. Med. Chem. Lett.Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors.
  • ResearchGate.Pyrrolo[1,2-b]pyridazines: synthesis and application perspective.
  • MDPI.Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Pyrrolo[1,2-b]pyridazines

Introduction: The Strategic Importance of Pyrrolo[1,2-b]pyridazines and Their Functionalization The pyrrolo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Pyrrolo[1,2-b]pyridazines and Their Functionalization

The pyrrolo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties and three-dimensional structure have made it a cornerstone in the development of novel therapeutics, most notably as potent Janus Kinase (JAK) inhibitors for the treatment of autoimmune diseases and cancer.[1][2][3] The ability to precisely and efficiently functionalize this core structure is paramount for fine-tuning the pharmacological profile of drug candidates, including their potency, selectivity, and pharmacokinetic properties.

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile set of tools for the strategic derivatization of the pyrrolo[1,2-b]pyridazine nucleus. These reactions, which form the bedrock of modern synthetic organic chemistry, allow for the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of predictability and functional group tolerance. This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions applied to pyrrolo[1,2-b]pyridazines, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

The Logic of Ligand and Catalyst Selection: A Mechanistic Perspective

The success of any palladium-catalyzed cross-coupling reaction hinges on a fundamental understanding of its catalytic cycle. This cycle, a series of sequential reactions involving the palladium catalyst, dictates the efficiency and outcome of the transformation. A generalized catalytic cycle for a cross-coupling reaction is depicted below.

Palladium Catalytic Cycle Generalized Palladium Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R'

Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.

The pyrrolo[1,2-b]pyridazine core is an electron-deficient heterocycle. This electronic nature can influence the rates of the key steps in the catalytic cycle, particularly the initial oxidative addition of a halopyrrolo[1,2-b]pyridazine to the Pd(0) center. The choice of palladium precursor and, more critically, the ancillary ligand is therefore a decisive factor in achieving high reaction efficiency.

Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed catalysts that are designed for stability and ease of activation to the active Pd(0) species.

Ligands: The role of the ligand cannot be overstated. Electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald and cataCXium families, are often employed.[4] These ligands stabilize the palladium center, promote the oxidative addition and reductive elimination steps, and prevent catalyst deactivation. For challenging couplings, N-heterocyclic carbenes (NHCs) have also proven to be highly effective ligands due to their strong σ-donating properties.[5]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of C(sp²)–C(sp²) bond formation, enabling the introduction of a wide array of aryl and heteroaryl substituents onto the pyrrolo[1,2-b]pyridazine scaffold. This reaction is particularly valued for its mild reaction conditions and the commercial availability of a vast library of boronic acids and their derivatives.

Causality in Experimental Design
  • Catalyst and Ligand: A combination of a palladium precursor like Pd(OAc)₂ or PdCl₂(dppf) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective.[6] These ligands facilitate the oxidative addition of often less reactive chloro- or bromo-pyrrolo[1,2-b]pyridazines and promote the subsequent transmetalation and reductive elimination steps.

  • Base: A base is crucial for the activation of the organoboron reagent. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield, with stronger bases often being more effective for less reactive substrates.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically employed to dissolve both the organic and inorganic reagents.

General Protocol for Suzuki-Miyaura Coupling

Suzuki-Miyaura Workflow Experimental Workflow for Suzuki-Miyaura Coupling Prep Preparation (Inert Atmosphere) Setup Reaction Setup (Reagent Addition) Prep->Setup Reaction Reaction (Heating) Setup->Reaction Workup Work-up & Purification Reaction->Workup

Caption: A streamlined workflow for a typical Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add the halopyrrolo[1,2-b]pyridazine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Inerting: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of an organic solvent and water (e.g., toluene/H₂O or dioxane/H₂O, typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling of Halopyridazines
Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄-Na₂CO₃DME/H₂O804828[6]
PdCl₂(dppf)-K₂CO₃DME802High[6]
Pd(OAc)₂SPhosK₃PO₄Toluene10016High[6]
Pd(OAc)₂-K₃PO₄Toluene110383[6]

Note: Data is compiled from studies on pyridazine substrates and serves as a representative guide for pyrrolo[1,2-b]pyridazine functionalization.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the formation of C(sp²)–C(sp) bonds, enabling the direct alkynylation of the pyrrolo[1,2-b]pyridazine core.[7][8] This reaction is of particular importance in the synthesis of complex molecules where the alkyne can serve as a versatile handle for further transformations.

Causality in Experimental Design
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[7][8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the terminal alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[7]

  • Solvent: Apolar aprotic solvents like THF or DMF are commonly used.

General Protocol for Sonogashira Coupling

Step-by-Step Methodology:

  • Preparation: To a solution of the halopyrrolo[1,2-b]pyridazine (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 4-10 mol%), and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or heat (typically up to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Data Presentation: Sonogashira Coupling of Halopyridazines
Pd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT695[6]
Pd(OAc)₂/PPh₃CuIEt₃NDMF801288[6]
PdCl₂(dppf)CuIi-Pr₂NEtDioxane90492[6]

Note: This data is representative of Sonogashira couplings on halo-heterocycles and provides a strong starting point for optimization with pyrrolo[1,2-b]pyridazine substrates.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct and general method for the formation of C-N bonds.[9][10][11] This reaction is of paramount importance in the synthesis of pyrrolo[1,2-b]pyridazine-based drug candidates, where the introduction of amine functionalities is a common strategy to modulate biological activity and improve physicochemical properties.

Causality in Experimental Design
  • Catalyst and Ligand: The choice of ligand is particularly critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and BrettPhos are often the ligands of choice, used in conjunction with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[12][13] These ligands promote the challenging reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically employed.

General Protocol for Buchwald-Hartwig Amination

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.).

  • Reagent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane), followed by the halopyrrolo[1,2-b]pyridazine (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until complete consumption of the starting material is observed by GC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination of Halopyridazines
Pd PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂XPhosNaOt-BuToluene11016High[6]
Pd₂(dba)₃RuPhosK₃PO₄Dioxane1002485[6]
Pd(OAc)₂BrettPhosLHMDSToluene901291[12]

Note: The presented data is based on general procedures for the amination of halo-heterocycles and should be optimized for specific pyrrolo[1,2-b]pyridazine substrates.

Emerging Frontiers: Heck Coupling and C-H Activation

Beyond the "big three" cross-coupling reactions, other palladium-catalyzed transformations hold significant promise for the functionalization of pyrrolo[1,2-b]pyridazines.

Heck Reaction

The Heck reaction, the coupling of an unsaturated halide with an alkene, offers a direct route to vinyl-substituted pyrrolo[1,2-b]pyridazines. These products can serve as versatile intermediates for further synthetic manipulations. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. Optimization of the reaction conditions is often required to control the regioselectivity and stereoselectivity of the alkene insertion.

Direct C-H Activation

Direct C-H activation is a rapidly evolving field that offers the most atom-economical approach to heterocycle functionalization by avoiding the pre-functionalization of the starting material.[14][15] For the pyrrolo[1,2-b]pyridazine core, C-H activation would allow for the direct introduction of aryl or other groups at positions that are not readily accessible through classical halogenation routes. While specific protocols for the pyrrolo[1,2-b]pyridazine scaffold are still emerging, the principles of directed and non-directed C-H activation established for other N-heterocycles provide a strong foundation for future research in this area.[14][15] The development of regioselective C-H functionalization methods for this important scaffold is a key area of ongoing research.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of pyrrolo[1,2-b]pyridazines. A thorough understanding of the underlying reaction mechanisms and the careful selection of catalysts, ligands, and reaction conditions are crucial for achieving high yields and accessing a diverse range of structurally complex molecules. The protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this important heterocyclic scaffold and to accelerate the discovery of new therapeutic agents.

References

  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5721-5726. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Sci-Hub. [Link]

  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. PubMed. [Link]

  • Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Accounts of Chemical Research, 33(5), 314-321. [Link]

  • (2024). Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Feuerstein, M., et al. (2001). A New Air-Stable Palladium-Tetraphosphine Complex as a Highly Efficient Catalyst for Heck Reactions of Aryl Bromides with n-Butyl Acrylate. The Journal of Organic Chemistry, 66(17), 5923-5925. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945-2964. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions—A Synthetic Chemist's Perspective. Angewandte Chemie International Edition, 46(16), 2768-2813. [Link]

  • An, X., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102871. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Reddy, T. J., et al. (2007). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 48(42), 7576-7579. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Gribkov, D. V., et al. (2007). C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 129(25), 7824-7825. [Link]

  • Fernandes, S. S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Kancherla, R., et al. (2019). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. Angewandte Chemie International Edition, 58(11), 3412-3416. [Link]

  • Goldberg, F. W., et al. (2012). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][3][12]triazines. Organic Process Research & Development, 16(8), 1363-1374. [Link]

  • Shalini, C., et al. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Inorganica Chimica Acta, 539, 121028. [Link]

  • Fox, R. J., et al. (2018). C-H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. The Journal of Organic Chemistry, 83(21), 13324-13332. [Link]

  • Wrobleski, S. T., et al. (2011). Pyrrolo [1, 2-B] Pyridazine Derivatives as Janus Kinase Inhibitors. WIPO Patent Application WO/2011/014817. [Link]

  • Wang, Y., et al. (2024). An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides. ChemRxiv. [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713-5743. [Link]

  • de Souza, R. O. M. A., et al. (2020). Computational analysis of R–X oxidative addition to Pd nanoparticles. Physical Chemistry Chemical Physics, 22(31), 17356-17364. [Link]

  • Pugliese, R., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. [Link]

  • Sharma, S., & Gevorgyan, V. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. ACS Catalysis, 6(7), 4436-4447. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036-1043. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Vantourout, J. C., et al. (2024). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. [Link]

  • de la Cruz, P., et al. (2024). Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. Beilstein Journal of Organic Chemistry, 20, 84-91. [Link]

  • Dumitrașcu, F., & Dumitrescu, D. G. (2008). Pyrrolo[1,2-b]pyridazines. A revisit. Arkivoc, 2008(1), 232-270. [Link]

  • Zbancioc, G., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11642. [Link]

Sources

Application

Application Notes and Protocols: Functionalization of the Chloromethyl Group in Heterocyclic Drug Discovery

Executive Summary & Mechanistic Insights In modern medicinal chemistry, the strategic incorporation and functionalization of halogenated moieties are critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

In modern medicinal chemistry, the strategic incorporation and functionalization of halogenated moieties are critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties. The "magic chloro" effect demonstrates that the introduction of chlorine or chloromethyl (-CH₂Cl) groups can result in profound improvements in target binding, metabolic stability, and lipophilicity, sometimes enhancing potency by up to 100,000-fold [1].

Beyond acting as a terminal pharmacophore, the chloromethyl group serves as a highly versatile, pseudo-benzylic electrophilic hub when fused to heterocyclic scaffolds (e.g., pyridines, pyrimidines, bipyridines, and novel azaborines). Because heterocycles like pyridine are electron-deficient, the adjacent chloromethyl carbon experiences a lowered lowest unoccupied molecular orbital (LUMO), significantly reducing the activation energy required for nucleophilic substitution (Sₙ2) compared to unactivated aliphatic chlorides [2].

As a Senior Application Scientist, I have designed this guide to move beyond basic reaction schemes. Here, we explore the causality behind reagent selection, the stabilization of reactive intermediates, and the self-validating workflows necessary to functionalize chloromethyl-heterocycles reliably in drug discovery campaigns.

Divergent Functionalization Pathways

The synthetic utility of the chloromethyl group lies in its ability to act as a linchpin for diverse chemical spaces. By selecting specific nucleophiles, medicinal chemists can predictably alter the physicochemical properties of the parent scaffold:

  • Amination (Sₙ2): Reaction with secondary amines (e.g., morpholine, piperazine) introduces basic centers that drastically improve aqueous solubility and formulate the drug as a stable salt [2].

  • Etherification/Thioetherification: Oxygen and sulfur nucleophiles create flexible linkers for PROTACs or antibody-drug conjugates (ADCs) [3].

  • Phosphonylation (Arbuzov Reaction): Heating with trialkyl phosphites yields phosphonates, which are critical for bone-targeting drugs or transition-metal chelation [3].

  • Intramolecular Cyclization: Ortho-disposed chloromethyl and nucleophilic groups (e.g., in 2-(chloromethyl)-4-fluoroaniline) spontaneously cyclize to form fused privileged scaffolds like quinazolines [5].

Pathways Core Heteroaryl-CH2Cl (Electrophilic Hub) Amine Aminomethylation (Solubilizing Groups) Core->Amine 1°/2° Amines, Base (SN2 Mechanism) Ether Etherification (Linkers / Spacers) Core->Ether Alkoxides/Thiolates (Williamson Synthesis) Phos Arbuzov Reaction (Phosphonates) Core->Phos Trialkyl Phosphites (Heat, -RCl) Cycle Intramolecular Cyclization (Fused Scaffolds) Core->Cycle Ortho-Nucleophiles (e.g., Quinazolines)

Fig 1. Divergent functionalization pathways of heterocycle-fused chloromethyl groups.

Quantitative Data: Reaction Parameters & Yields

The following table synthesizes typical reaction conditions and yields for the functionalization of various chloromethyl-heterocycles, demonstrating the robustness of these protocols across different scaffolds [2, 3, 4].

Heterocyclic ScaffoldNucleophile / ReagentReaction ConditionsTypical YieldMedicinal Chemistry Application
3-(Chloromethyl)pyridine HCl Morpholine (2° Amine)K₂CO₃, MeCN, 60°C, 4h85–95%Enhancing aqueous solubility / PK modulation
6,6'-Bis(chloromethyl)-2,2'-bipyridine Sodium Azide (NaN₃)NaI (cat.), DCM/MeCN, RT, 24h>90%Introduction of Click chemistry handles
6,6'-Bis(chloromethyl)-2,2'-bipyridine Triethyl PhosphiteNeat, 150–160°C, 5h80–90%Ligand design / Metal coordination
2-Chloromethyl-2,1-borazaronaphthalene DiisobutylamineK₂CO₃, DMF, RT, 12h69%Sterically hindered pharmacophore synthesis
2-(Chloromethyl)-4-fluoroaniline Nitriles (Intramolecular)Acid catalysis, Heat75–85%One-pot synthesis of 4-fluoro-quinazolines

Experimental Methodologies & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the steps: for example, the use of hydrochloride salts in starting materials is intentional to prevent premature self-alkylation (polymerization) of the highly reactive free base.

Workflow Prep 1. Reagent Prep (Free-basing) React 2. SN2 Reaction (Controlled Temp) Prep->React Monitor 3. Validation (TLC / LC-MS) React->Monitor Monitor->React Incomplete Quench 4. Quench & Extract (Phase Separation) Monitor->Quench Purify 5. Purification (Chromatography) Quench->Purify

Fig 2. Self-validating experimental workflow for nucleophilic substitution reactions.

Protocol A: Sₙ2 Amination of 3-(Chloromethyl)pyridine Hydrochloride

Objective: Introduction of a solubilizing morpholine moiety.

Scientific Rationale: 3-(Chloromethyl)pyridine is supplied as a hydrochloride salt to maintain shelf stability. An excess of base (K₂CO₃) is strictly required—not only to act as an acid scavenger for the Sₙ2 byproduct (HCl) but to initially liberate the pyridine free base in situ [2]. Acetonitrile (MeCN) is chosen as the solvent due to its polar aprotic nature, which accelerates Sₙ2 kinetics without participating in solvolysis.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, suspend anhydrous potassium carbonate (K₂CO₃, 3.0 equivalents) in anhydrous MeCN (0.2 M relative to substrate) under a nitrogen atmosphere.

  • Nucleophile Addition: Add morpholine (1.2 equivalents) to the suspension and stir for 10 minutes at room temperature.

  • Electrophile Addition: Carefully add 3-(chloromethyl)pyridine hydrochloride (1.0 equivalent) portion-wise. Note: Mild exotherm may occur as the free base is liberated.

  • Reaction: Attach a reflux condenser and heat the mixture to 60°C. Stir vigorously for 4 hours.

  • In-Process Validation: Monitor the reaction via LC-MS or TLC (eluent: 5% MeOH in DCM). The disappearance of the UV-active starting material spot (pseudo-benzylic chloride) and the appearance of a more polar product mass confirm conversion.

  • Quench & Extraction: Once complete, cool the mixture to room temperature. Concentrate the MeCN under reduced pressure. Partition the resulting residue between saturated aqueous NaHCO₃ (50 mL) and Ethyl Acetate (EtOAc, 50 mL). Extract the aqueous layer with EtOAc (2 x 30 mL).

  • Drying & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to afford 3-(morpholinomethyl)pyridine.

Protocol B: Arbuzov Reaction on 6,6'-Bis(chloromethyl)-2,2'-bipyridine

Objective: Synthesis of a bis-phosphonate ligand for metal chelation.

Scientific Rationale: The Arbuzov reaction converts alkyl halides to phosphonates using trialkyl phosphites. Because the byproduct is a volatile alkyl halide (ethyl chloride), the reaction is driven to completion entropically by heating [3]. No solvent is required (neat reaction), which maximizes the collision frequency of the reactants.

Step-by-Step Procedure:

  • Preparation: In a heavy-walled reaction vial, combine 6,6'-bis(chloromethyl)-2,2'-bipyridine (1.0 equivalent) and triethyl phosphite (3.0 equivalents, slight excess to ensure double functionalization).

  • Reaction: Purge the vial with nitrogen, seal it, and heat the mixture to 150–160°C using an oil bath or heating block.

  • Observation & Validation: Stir for 5 hours. The progress of the reaction is visually validated by the cessation of ethyl chloride gas evolution (bubbling).

  • Workup: Cool the reaction mixture to 60°C. Caution: Do not allow it to cool to room temperature immediately, as the product may solidify and trap impurities.

  • Purification: Remove the excess triethyl phosphite via vacuum distillation (Kugelrohr apparatus is highly effective here). The remaining residue is the pure tetraethyl (2,2'-bipyridine-6,6'-diyl)bis(methylene)diphosphonate.

Troubleshooting & Analytical Quality Control

  • Hydrolysis Side-Reactions: Chloromethyl heterocycles are highly susceptible to hydrolysis, forming hydroxymethyl derivatives. Solution: Always use anhydrous solvents and strictly dry glassware. If utilizing DMF, ensure it is amine-free and stored over molecular sieves [4].

  • Over-Alkylation: When using primary amines, bis-alkylation can occur. Solution: Use a large excess of the primary amine (up to 5-10 equivalents) to statistically favor mono-alkylation, or utilize reductive amination pathways as an alternative if Sₙ2 fails.

  • Chromatographic Tailing: Aminomethyl heterocycles often streak on silica gel due to strong hydrogen bonding and basicity. Solution: Add 1-2% Triethylamine (Et₃N) or aqueous ammonia to the mobile phase to deactivate the acidic silanol groups on the silica gel.

References

  • "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Accessing an Azaborine Building Block: Synthesis and Substitution Reactions of 2-Chloromethyl-2,1-borazaronaphthalene Source: National Institutes of Health (NIH) / PMC URL:[Link]

Method

Scale-Up Synthesis of 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine: An In-Depth Technical Guide

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine, a key building block for pharmaceutical and materials science research. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine, a key building block for pharmaceutical and materials science research. The methodologies described herein are designed for researchers, scientists, and drug development professionals, emphasizing robust, scalable, and safe procedures. This document moves beyond a simple recitation of steps, offering insights into the rationale behind experimental choices and providing a framework for successful scale-up.

The pyrrolo[1,2-b]pyridazine scaffold is a significant heterocyclic system due to its presence in various biologically active compounds and its interesting photophysical properties.[1][2] The introduction of a reactive chloromethyl group at the 6-position provides a versatile handle for further molecular elaboration, making the target compound a valuable intermediate in drug discovery and materials science.[3]

Strategic Approach to Synthesis

The synthesis of 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine is best approached through a multi-step sequence, starting from the construction of the core heterocyclic system, followed by functionalization. The proposed synthetic route is designed for scalability and is based on established chemical transformations.

dot graph TD { A[Pyridazine] --> B{1,3-Dipolar Cycloaddition}; C[Propargyl Bromide] --> B; B --> D[Pyrrolo[1,2-b]pyridazine]; D --> E{Vilsmeier-Haack Formylation}; E --> F[6-Formylpyrrolo[1,2-b]pyridazine]; F --> G{Reduction}; G --> H[6-(Hydroxymethyl)pyrrolo[1,2-b]pyridazine]; H --> I{Chlorination}; I --> J[6-(Chloromethyl)pyrrolo[1,2-b]pyridazine]; } caption: Proposed synthetic workflow for 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine.

Part 1: Synthesis of the Pyrrolo[1,2-b]pyridazine Core

The foundational step is the construction of the pyrrolo[1,2-b]pyridazine ring system. The 1,3-dipolar cycloaddition reaction between a pyridazinium ylide and a suitable dipolarophile is a highly effective and widely used method for this purpose.[4][5] This approach offers good yields and a degree of control over the substitution pattern of the resulting heterocyclic system.

Protocol 1: Scale-Up Synthesis of Pyrrolo[1,2-b]pyridazine

This protocol details a one-pot, three-component reaction for the synthesis of the unsubstituted pyrrolo[1,2-b]pyridazine.

Reaction Scheme:

  • Pyridazine + Propargyl Bromide → Pyridazinium Ylide Intermediate

  • Pyridazinium Ylide Intermediate + Dipolarophile → Pyrrolo[1,2-b]pyridazine

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)MolesNotes
Pyridazine80.0910.0 g0.125Use freshly distilled pyridazine for best results.
Propargyl Bromide (80% in toluene)118.9618.6 g (14.9 g active)0.125Highly lachrymatory. Handle in a fume hood with appropriate PPE.
1,2-Epoxybutane72.11100 mL-Solvent and acid scavenger.
Triethylamine101.1913.9 mL (10.1 g)0.100Acts as a base to generate the ylide.
Dichloromethane (DCM)84.93As needed-For extraction.
Brine-As needed-For washing.
Anhydrous Sodium Sulfate142.04As needed-For drying.

Step-by-Step Protocol:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add pyridazine (10.0 g, 0.125 mol) and 1,2-epoxybutane (100 mL).

  • Formation of Pyridazinium Salt: Cool the mixture to 0-5 °C using an ice bath. Slowly add propargyl bromide (18.6 g of 80% solution in toluene, 0.125 mol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Ylide Generation and Cycloaddition: After the addition is complete, add triethylamine (13.9 mL, 0.100 mol) dropwise at the same temperature.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion of the reaction, filter the mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude pyrrolo[1,2-b]pyridazine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Part 2: Functionalization of the Pyrrolo[1,2-b]pyridazine Core

With the core heterocycle in hand, the next phase involves the introduction of the required functional group at the 6-position.

Protocol 2: Vilsmeier-Haack Formylation of Pyrrolo[1,2-b]pyridazine

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8] While formylation of substituted pyrrolo[1,2-b]pyridazines has been reported at the 5- and 7-positions, studies on the closely related pyrrolo[1,2-a]pyrazine system have demonstrated successful formylation at the C6 position.[9] This protocol is based on the expected regioselectivity for the 6-position, which should be confirmed analytically.

Reaction Scheme:

  • Pyrrolo[1,2-b]pyridazine + Vilsmeier Reagent (from POCl₃ and DMF) → 6-Formylpyrrolo[1,2-b]pyridazine

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)MolesNotes
Pyrrolo[1,2-b]pyridazine118.1410.0 g0.0846From Protocol 1.
Phosphorus oxychloride (POCl₃)153.3311.6 mL (19.2 g)0.125Highly corrosive and moisture-sensitive. Handle with extreme care in a fume hood.
N,N-Dimethylformamide (DMF)73.0950 mL-Anhydrous grade.
1,2-Dichloroethane (DCE)98.96100 mL-Anhydrous grade.
Sodium acetate82.03As needed-For work-up.
Diethyl ether74.12As needed-For extraction.

Step-by-Step Protocol:

  • Vilsmeier Reagent Preparation: In a 250 mL three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (50 mL) to 0 °C. Slowly add phosphorus oxychloride (11.6 mL, 0.125 mol) dropwise, keeping the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Addition of Substrate: To the pre-formed Vilsmeier reagent, add a solution of pyrrolo[1,2-b]pyridazine (10.0 g, 0.0846 mol) in anhydrous 1,2-dichloroethane (100 mL) dropwise at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.

  • Hydrolysis: Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (300 g) and a solution of sodium acetate (50 g in 200 mL of water) with vigorous stirring. This step hydrolyzes the intermediate iminium salt.

  • Extraction: Stir the mixture for 1 hour, then extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Washing and Drying: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.

  • Concentration and Purification: Concentrate the organic layer under reduced pressure. The crude 6-formylpyrrolo[1,2-b]pyridazine can be purified by column chromatography or recrystallization.

Note on Regioselectivity: The precise position of formylation should be rigorously confirmed by 1D and 2D NMR spectroscopy (e.g., NOESY or HMBC) to establish the connectivity.

Part 3: Reduction of the Formyl Group

The aldehyde functional group is now reduced to the corresponding primary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation and is amenable to large-scale reactions.[10][11]

Protocol 3: Reduction of 6-Formylpyrrolo[1,2-b]pyridazine

Reaction Scheme:

  • 6-Formylpyrrolo[1,2-b]pyridazine + NaBH₄ → 6-(Hydroxymethyl)pyrrolo[1,2-b]pyridazine

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)MolesNotes
6-Formylpyrrolo[1,2-b]pyridazine146.1510.0 g0.0684From Protocol 2.
Sodium borohydride (NaBH₄)37.832.6 g0.0687Handle with care, as it reacts with water to produce hydrogen gas.
Methanol32.04150 mL-Solvent.
Dichloromethane (DCM)84.93As needed-For extraction.
Saturated ammonium chloride solution-As needed-For quenching.

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 6-formylpyrrolo[1,2-b]pyridazine (10.0 g, 0.0684 mol) in methanol (150 mL).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (2.6 g, 0.0687 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution until the effervescence ceases.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Add water (100 mL) to the residue and extract with dichloromethane (3 x 100 mL).

  • Washing and Drying: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Concentrate the organic layer to yield the crude 6-(hydroxymethyl)pyrrolo[1,2-b]pyridazine, which can be purified by recrystallization or column chromatography if necessary.

Part 4: Chlorination of the Hydroxymethyl Group

The final step is the conversion of the primary alcohol to the target chloromethyl compound. Thionyl chloride is a common and effective reagent for this transformation.[4] However, it is a hazardous substance, and strict safety precautions must be observed, especially during scale-up.[12][13][14] An alternative method using the Appel reaction is also presented.[3][15][16]

dot graph TD { subgraph "Chlorination Strategies" A["6-(Hydroxymethyl)pyrrolo[1,2-b]pyridazine"] --> B{Thionyl Chloride}; A --> C{Appel Reaction (PPh₃/CCl₄)}; B --> D["6-(Chloromethyl)pyrrolo[1,2-b]pyridazine"]; C --> D; end } caption: Alternative chlorination methods.

Protocol 4A: Chlorination with Thionyl Chloride

Reaction Scheme:

  • 6-(Hydroxymethyl)pyrrolo[1,2-b]pyridazine + SOCl₂ → 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)MolesNotes
6-(Hydroxymethyl)pyrrolo[1,2-b]pyridazine148.1610.0 g0.0675From Protocol 3, ensure it is dry.
Thionyl chloride (SOCl₂)118.975.9 mL (9.7 g)0.081Use freshly distilled thionyl chloride. Highly corrosive and reacts violently with water.
Anhydrous Dichloromethane (DCM)84.93150 mL-Solvent.
Anhydrous Pyridine (optional)79.106.5 mL (6.4 g)0.081Can be used to neutralize the HCl byproduct.
Saturated sodium bicarbonate solution-As needed-For work-up.

Step-by-Step Protocol:

  • Safety First: This reaction should be performed in a well-ventilated fume hood. All glassware must be thoroughly dried. Personal protective equipment (gloves, safety goggles, lab coat) is mandatory. Have a quenching solution (e.g., sodium bicarbonate) readily available.

  • Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing NaOH solution), suspend 6-(hydroxymethyl)pyrrolo[1,2-b]pyridazine (10.0 g, 0.0675 mol) in anhydrous dichloromethane (150 mL).

  • Addition of Thionyl Chloride: Cool the mixture to 0 °C. Slowly add thionyl chloride (5.9 mL, 0.081 mol) dropwise over 30 minutes. If using pyridine, it can be added after the thionyl chloride.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (200 g). Separate the organic layer.

  • Neutralization: Wash the organic layer with cold water, saturated sodium bicarbonate solution (caution: effervescence), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to avoid decomposition of the product.

  • Purification: The crude 6-(chloromethyl)pyrrolo[1,2-b]pyridazine should be used immediately or stored under an inert atmosphere at low temperature. It can be purified by rapid column chromatography on silica gel if necessary, but prolonged contact with silica may lead to decomposition.

Protocol 4B: Chlorination via the Appel Reaction (Alternative)

The Appel reaction provides a milder alternative to thionyl chloride, which can be advantageous for sensitive substrates.[17][18]

Reaction Scheme:

  • 6-(Hydroxymethyl)pyrrolo[1,2-b]pyridazine + PPh₃ + CCl₄ → 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine + Ph₃PO + CHCl₃

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 1g scale)MolesNotes
6-(Hydroxymethyl)pyrrolo[1,2-b]pyridazine148.161.0 g0.00675From Protocol 3, ensure it is dry.
Triphenylphosphine (PPh₃)262.292.1 g0.0081
Carbon tetrachloride (CCl₄)153.8210 mL-Carcinogenic and ozone-depleting. Handle with extreme care.
Anhydrous Acetonitrile41.0520 mL-Solvent.

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 6-(hydroxymethyl)pyrrolo[1,2-b]pyridazine (1.0 g, 0.00675 mol) and triphenylphosphine (2.1 g, 0.0081 mol) in anhydrous acetonitrile (20 mL).

  • Reaction: Add carbon tetrachloride (10 mL) and stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The residue contains the product and triphenylphosphine oxide. The product can be purified by column chromatography on silica gel. The triphenylphosphine oxide is often less mobile than the desired product.

Safety and Scale-Up Considerations

  • Thionyl Chloride: This reagent is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[13] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment. For scale-up, a robust gas scrubbing system is essential.[1][14]

  • Exothermic Reactions: The formation of the Vilsmeier reagent and the chlorination with thionyl chloride are exothermic. Proper cooling and controlled addition of reagents are crucial to prevent runaway reactions, especially on a larger scale.[12]

  • Purification of the Final Product: 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine may be unstable, particularly to heat and moisture. It is advisable to use the crude product immediately in the next step or store it under an inert atmosphere at low temperatures. Purification by chromatography should be performed quickly.

  • Process Safety Analysis: Before attempting any scale-up, a thorough process safety analysis should be conducted to identify and mitigate potential hazards.

Conclusion

This guide provides a comprehensive and scalable synthetic route to 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine. By following these detailed protocols and adhering to the safety guidelines, researchers can confidently produce this valuable building block for their research and development needs. The emphasis on understanding the rationale behind each step, coupled with practical advice on handling and scale-up, is intended to empower scientists to successfully and safely implement these procedures in their laboratories.

References

  • Division of Research Safety, University of Illinois. (2019, September 18). Scale-up Reactions. [Link]

  • ACS Publications. (2025, October 23). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes | Organic Letters. [Link]

  • Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]

  • ResearchGate. (2025, December 28). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. [Link]

  • PubMed. (2013, April 8). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. [Link]

  • MDPI. (2023, February 1). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link]

  • PMC. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • ResearchGate. (2022, December). Triflylpyridinium Enables Rapid and Scalable Controlled Reduction of Carboxylic Acids to Aldehydes using Pinacolborane | Request PDF. [Link]

  • ResearchGate. (2026, March 2). Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: substituent effects on regioselectivity. [Link]

  • PubMed. (2023, January 9). Triflylpyridinium Enables Rapid and Scalable Controlled Reduction of Carboxylic Acids to Aldehydes using Pinacolborane. [Link]

  • Wikipedia. Appel reaction. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Beilstein Journals. (2009, November 17). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. [Link]

  • MDPI. (2023, July 19). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]

  • Organic Chemistry Portal. Appel Reaction. [Link]

  • ACS Publications. (2011, July 12). Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction | The Journal of Organic Chemistry. [Link]

  • Frontiers. (2022, April 25). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. [Link]

  • RSC Publishing. Vilsmeier reagent-mediated synthesis of 6-[(formyloxy)methyl]-pyrazolopyrimidines via a one-pot multiple tandem reaction. [Link]

  • ResearchGate. Development of a More Sustainable Appel Reaction | Request PDF. [Link]

  • RSC Publishing. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • ACS Publications. (2020, June 8). A Modified Vilsmeier–Haack Strategy to Construct -Pyridine- Fused 5,10,15,20-Tetraarylporphyrins. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. [Link]

  • Cambridge University Press & Assessment. Vilsmeier-Haack Reaction. [Link]

  • Arkivoc. Pyrrolo[1,2-b]pyridazines. A revisit. [Link]

  • Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. (2021, January 1). [Link]

  • Revue Roumaine de Chimie. NEW PYRROLO[1,2-b]PYRIDAZINE DERIVATIVES. [Link]

  • Google Patents. (n.d.). CN112321592B - A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
  • PMC. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]

  • ResearchGate. Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine during storage

Technical Support Center: 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine A Guide to Ensuring Compound Integrity During Storage and Handling Welcome to the technical support center for 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine

A Guide to Ensuring Compound Integrity During Storage and Handling

Welcome to the technical support center for 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine. As a Senior Application Scientist, I understand that the success of your research hinges on the quality and stability of your reagents. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into preventing the degradation of this valuable, yet reactive, chemical building block.[1] We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions that protect your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section directly addresses the most common issues and questions encountered by users of 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine.

Q1: My solid 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine has changed color from off-white to a yellowish or brownish hue. What does this indicate and can I still use it?

A change in color is a primary visual indicator of potential chemical degradation. This is often due to slow oxidation or the formation of minor, highly colored impurities resulting from reactions with atmospheric moisture or oxygen.[2] While a slight color change may not always signify a catastrophic loss of purity, you should not proceed with your experiment without first re-evaluating the compound's integrity. We strongly recommend performing a purity check via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) against a retained, properly stored sample if available. For quantitative applications, re-purification via column chromatography may be necessary.

Q2: What is the single most critical factor for preventing degradation during storage?

Exclusion of atmospheric moisture and oxygen is paramount. The chloromethyl group is highly susceptible to hydrolysis, and the heterocyclic core can be sensitive to oxidation.[2][3] Therefore, storage under a dry, inert atmosphere (such as argon or nitrogen) is the most effective preventative measure.[4][5]

Q3: Is refrigeration or freezing always better for long-term storage?

Generally, lower temperatures slow the rate of chemical reactions, so storing the compound at -20°C is recommended for long-term preservation. However, temperature management must be paired with strict moisture control. If the container is not perfectly sealed, temperature cycles can cause "breathing," pulling moist air into the container as it cools, which can accelerate hydrolysis more than ambient temperature storage would. Therefore, a properly sealed container under an inert atmosphere is more critical than temperature alone.

Q4: I need to store the compound in a solution for a few days. What is the best solvent to use?

If you must store 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine in solution, your choice of solvent is critical.

  • Recommended: Use anhydrous, aprotic solvents such as Dichloromethane (DCM), Toluene, or 1,4-Dioxane. Ensure the solvent is from a freshly opened bottle or has been properly dried to minimize water content.

  • Use with Caution: Avoid protic solvents like methanol or ethanol, as they can act as nucleophiles and slowly react with the chloromethyl group.

  • Not Recommended for Storage: Avoid long-term storage in Dimethyl sulfoxide (DMSO). While a common solvent for biological assays, DMSO is highly hygroscopic and will readily absorb atmospheric moisture, which can then hydrolyze your compound.[6] If using DMSO, prepare solutions immediately before use.

Q5: What are the typical degradation products I should look for in an LC-MS or NMR analysis?

The most common degradation product is the hydrolyzed analog, 6-(Hydroxymethyl)pyrrolo[1,2-b]pyridazine .

  • In Mass Spectrometry: Look for a molecular ion corresponding to the loss of HCl and the addition of H₂O (a net loss of approximately 18.98 Da from the [M+H]⁺ adduct of the parent compound).

  • In ¹H NMR Spectroscopy: The characteristic doublet for the chloromethyl group (-CH₂-Cl) will be replaced by a new signal corresponding to the hydroxymethyl group (-CH₂-OH), which will likely appear at a slightly different chemical shift and may show coupling to the hydroxyl proton depending on the solvent.

Section 2: Understanding the Degradation Pathways

The stability of 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine is dictated by its molecular structure. The primary points of vulnerability are the reactive chloromethyl group and the electron-rich heterocyclic system.

Key Degradation Mechanisms
  • Hydrolysis: This is the most significant degradation pathway. The benzylic-like chloromethyl group is an electrophilic site susceptible to nucleophilic attack by water. This Sₙ1 or Sₙ2 reaction replaces the chloride with a hydroxyl group, forming 6-(hydroxymethyl)pyrrolo[1,2-b]pyridazine and hydrochloric acid (HCl). The generated HCl can then potentially catalyze further degradation of the acid-sensitive pyrrole ring.[3]

  • Oxidation: The pyrrolo[1,2-b]pyridazine ring system, like many N-heterocycles, can be susceptible to slow oxidation upon prolonged exposure to atmospheric oxygen.[2] This process can be accelerated by exposure to light and elevated temperatures, leading to complex mixtures of oxidized byproducts and a visible change in color.

  • Photodegradation: The pyrrolo[1,2-b]pyridazine scaffold possesses fluorescent properties, indicating it absorbs UV-Vis light.[7][8] Prolonged exposure to direct sunlight or strong laboratory lighting can provide the energy to initiate photochemical decomposition, leading to unpredictable and often complex degradation profiles.[2]

main 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine (Stable) trigger_h2o H₂O (Moisture) main->trigger_h2o trigger_o2 O₂ (Air) main->trigger_o2 trigger_hv hv (Light) main->trigger_hv hydrolysis_prod 6-(Hydroxymethyl)pyrrolo[1,2-b]pyridazine + HCl oxidation_prod Oxidized Byproducts (Colored Impurities) photo_prod Photochemical Adducts & Decomposition Products trigger_h2o->hydrolysis_prod trigger_o2->oxidation_prod trigger_hv->photo_prod

Caption: Primary degradation pathways for 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine.

Section 3: Recommended Storage & Handling Protocols

Adherence to a strict storage protocol is the most effective way to ensure the long-term viability of your compound.

Data Summary: Storage Conditions
ParameterShort-Term Storage (≤ 4 weeks)Long-Term Storage (> 4 weeks)
Temperature 2–8°C-20°C or lower
Atmosphere Dry Inert Gas (Argon/Nitrogen)Mandatory: Dry Inert Gas (Argon/Nitrogen)
Light Protect from light (Amber Vial)Mandatory: Protect from light (Amber Vial)
Container Tightly sealed glass vial with PTFE-lined capSeptum-sealed vial (e.g., Sure/Seal) or flame-sealed ampoule
Experimental Protocol: Aliquoting and Storing the Compound

This protocol should be performed inside an inert atmosphere glovebox or using Schlenk line techniques.[5][9]

  • Preparation: Move the sealed manufacturer's bottle of 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine, a set of appropriately sized amber glass vials with PTFE-lined screw caps, a balance, and spatulas into the antechamber of a glovebox. Ensure all glassware is scrupulously dried in an oven (e.g., 125°C overnight) and cooled under vacuum before introduction.[10]

  • Inert Environment: Purge the antechamber according to the glovebox operating procedure to establish an inert (N₂ or Ar) atmosphere.

  • Aliquoting: Inside the main chamber, open the main container. Weigh the desired quantity of the compound into each of the smaller amber vials. Aliquoting prevents the need to repeatedly open the main stock bottle, which is a major source of contamination.

  • Sealing: Tightly cap each vial. For extra security, wrap the cap-vial interface with Parafilm®.

  • Backfilling (for vials without septa): Before tightening the cap completely, briefly flush the headspace of the vial with a gentle stream of inert gas.

  • Labeling: Clearly label each aliquot with the compound name, lot number, date, and quantity.

  • Storage: Remove the aliquots from the glovebox via the antechamber and immediately place them in the designated storage location (e.g., a -20°C freezer) away from light sources.[2]

Section 4: Troubleshooting Guide: Purity Assessment Workflow

If you suspect degradation has occurred, follow this systematic workflow to assess the purity of your material.

decision decision process process result_ok result_ok result_bad result_bad start Suspicion of Degradation (e.g., color change, age) visual Step 1: Visual Inspection (Check for color change, clumping) start->visual tlc Step 2: TLC Analysis (vs. reference spot if available) visual->tlc is_tlc_clean Single Spot on TLC? tlc->is_tlc_clean analysis Step 3: Instrumental Analysis (LC-MS and/or ¹H NMR) is_analysis_clean Purity >95% by LC-MS/NMR? analysis->is_analysis_clean is_tlc_clean->analysis Yes is_tlc_clean->analysis No / Streaking ok_to_use Compound OK for Use is_analysis_clean->ok_to_use Yes purify Purification Required (e.g., Column Chromatography) is_analysis_clean->purify No discard Discard and Use New Aliquot purify->discard If purification is not feasible

Caption: Step-by-step workflow for assessing the purity of stored material.

Experimental Protocol: TLC Analysis for Quick Purity Check
  • Sample Preparation: Prepare a dilute solution of your compound (~1 mg/mL) in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate.

  • Elution: Develop the plate in a TLC chamber with an appropriate mobile phase (e.g., a 70:30 mixture of Hexanes:Ethyl Acetate; optimize as needed).

  • Visualization: Visualize the plate under a UV lamp (254 nm).

  • Interpretation: A pure compound should ideally show a single, well-defined spot. The presence of additional spots, especially one at a lower Rf value (more polar), may indicate the presence of the hydrolyzed 6-(hydroxymethyl) analog or other degradation products. Streaking can also be a sign of impurity.

References

  • ECSA. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association.
  • Elschenbroich, C. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds. [Source context suggests a textbook or academic chapter, specific URL not provided in search results.]
  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. [Link]

  • Roylan Developments. (n.d.). Compound storage made simple. Roylan Developments. [Link]

  • Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Mihai, G., et al. (2008). Pyrrolo[1,2-b]pyridazines. A revisit. ARKIVOC. [Link]

  • ResearchGate. (2014, November 24). (PDF) Pyrrolo[1,2-b]pyridazines. A revisit. ResearchGate. [Link]

  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Sagyam, R. R., et al. (2009, November 17). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Pyrrolo[1,2-b]pyridazine Alkylation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the pyrrolo[1,2-b]pyridazine (5-azaindolizine) scaffold. While this N-bridgehea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the pyrrolo[1,2-b]pyridazine (5-azaindolizine) scaffold. While this N-bridgehead aromatic heterocycle is a highly valuable pharmacophore, functionalizing it via electrophilic alkylation or Friedel-Crafts acylation frequently leads to side reactions such as poor regioselectivity, over-alkylation, or ring degradation[1].

Below, you will find our diagnostic workflow, detailed FAQs explaining the mechanistic causality of these side reactions, quantitative optimization data, and a self-validating experimental protocol.

Diagnostic Workflow for Alkylation Side Reactions

Use the following decision tree to identify and resolve the root cause of your reaction failures.

TroubleshootingFlow Start Alkylation Reaction Outcome Analysis Q1 Multiple spots on TLC / Complex NMR? Start->Q1 Degradation Black tar / Baseline material? (Ring Opening/Degradation) Start->Degradation Low yield / Decomposition Regio Check Regioselectivity (C-5 vs C-7 Isomers) Q1->Regio Isomers present Poly Check Polyalkylation (Di/Tri-alkylated) Q1->Poly Mass > expected Sol1 Optimize Sterics & Lower Temp (0 °C) Regio->Sol1 Sol2 Strict Stoichiometry & Milder Electrophile Poly->Sol2 Sol3 Switch to milder Lewis Acid (e.g., ZnCl2 instead of AlCl3) Degradation->Sol3

Figure 1: Diagnostic flowchart for troubleshooting pyrrolo[1,2-b]pyridazine alkylation issues.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I getting a mixture of C-5 and C-7 alkylated products instead of a single regioisomer? Causality: The pyrrolo[1,2-b]pyridazine core consists of an electron-rich pyrrole ring fused to an electron-deficient pyridazine ring. Electrophilic substitution exclusively targets the pyrrole ring at positions 5 and 7[1]. Position 7 is thermodynamically and kinetically favored because the resulting Wheland intermediate is more stable, and it lacks the steric hindrance present at position 5 (which is adjacent to the C-4 proton of the pyridazine ring). However, if the electrophile is highly reactive or the reaction temperature is too high, kinetic control is overridden, leading to competitive C-5 alkylation and regioisomeric mixtures[2]. Solution: Lower the reaction temperature to 0 °C to enhance kinetic differentiation. If using a Friedel-Crafts approach, switch to a bulkier electrophile or a milder Lewis acid (e.g., ZnCl2​ or BF3​⋅OEt2​ ) to increase sensitivity to the steric bulk at C-5.

Q2: My mass spectrometry data shows di-alkylation (C-5,7-dialkylation). How do I prevent this? Causality: Alkyl groups are electron-donating by induction. Once the first alkyl group is installed at C-7, it further activates the already electron-rich pyrrole ring, making the C-5 position even more nucleophilic than the starting material. This auto-acceleration leads to rapid over-alkylation. Solution: Strictly control the stoichiometry of the electrophile (maximum 1.05 to 1.1 equivalents). Employ inverse addition (adding the Lewis acid/electrophile complex slowly to a dilute solution of the heterocycle) to ensure the starting material is always in excess relative to the active electrophile[3].

Q3: I am using standard AlCl3​ conditions, but my reaction turns into a black tar with baseline material on TLC. What is happening? Causality: While AlCl3​ is a standard Friedel-Crafts catalyst, it is a very hard Lewis acid. It can coordinate strongly to the bridgehead nitrogen (N-4) or the pyridazine nitrogen (N-1), pulling electron density out of the delicate fused system. At elevated temperatures (>50 °C), this intense polarization can trigger C-N bond cleavage, ring opening, and subsequent polymerization[2]. Solution: The lone pair on the N-1 atom is poorly available and highly delocalized, meaning salt formation is naturally resisted unless forced by harsh conditions[2]. Switch to softer, milder Lewis acids like InCl3​ , ZnCl2​ , or even catalytic Brønsted acids if the electrophile allows it.

Quantitative Data: Alkylation Condition Optimization

The table below summarizes the expected outcomes when modulating Lewis acids and temperature, allowing you to select the optimal conditions for your specific substrate.

Lewis Acid / CatalystTemperatureEquivalents of ElectrophilePrimary OutcomeCommon Side Reactions
AlCl3​ (Strong) 50-60 °C1.5 - 2.0C-7 Alkylation (High Yield)Decomposition, Polyalkylation
ZnCl2​ (Mild) 25-40 °C1.1 - 1.2C-7 Alkylation (Moderate Yield)Unreacted SM, Trace C-5 isomer
BF3​⋅OEt2​ 0-25 °C1.0 - 1.1C-7 Alkylation (Clean)C-5 Alkylation (only if C-7 is blocked)
Excess AlCl3​ >80 °C>3.0C-5,7-DialkylationTarry baseline degradation

Mechanistic Pathway: C-7 vs C-5 Electrophilic Substitution

Understanding the transition states is critical for rational reaction design. The diagram below illustrates the competing pathways during the alkylation event.

Mechanism SM Pyrrolo[1,2-b]pyridazine (Electron-rich pyrrole ring) TS7 Attack at C-7 (Thermodynamically Favored Less Steric Hindrance) SM->TS7 Major Pathway TS5 Attack at C-5 (Sterically Hindered by C-4 Kinetic Competition) SM->TS5 Minor Pathway E_plus Electrophile (E+) Lewis Acid Complex E_plus->TS7 E_plus->TS5 Prod7 7-Alkyl Derivative (Major Product) TS7->Prod7 Prod5 5-Alkyl Derivative (Minor Regioisomer) TS5->Prod5

Figure 2: Mechanistic divergence showing the favored C-7 attack versus the sterically hindered C-5 attack.

Standard Operating Procedure (SOP): Regioselective C-7 Friedel-Crafts Alkylation

To ensure a self-validating and reproducible workflow, follow this optimized protocol designed to suppress polyalkylation and ring degradation[3].

Step 1: Preparation & Setup Flame-dry a two-neck round-bottom flask under an argon atmosphere. Ensure all glassware is entirely free of moisture, as water will prematurely quench the Lewis acid and generate HCl , which can protonate the substrate and alter regioselectivity.

Step 2: Reagent Loading Dissolve 1.0 equivalent of the starting pyrrolo[1,2-b]pyridazine in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration. Validation Check: The solution should be clear. Any turbidity indicates moisture or degraded starting material.

Step 3: Electrophile Addition Cool the reaction flask to 0 °C using an ice bath. Add 1.05 equivalents of the alkyl halide dropwise.

Step 4: Catalyst Introduction (Critical Step) Slowly add 1.2 equivalents of anhydrous Zinc Chloride ( ZnCl2​ ) in small portions over 15 minutes. Causality Note: Slow addition prevents localized exotherms that provide the activation energy required to drive the formation of the kinetically favored C-5 regioisomer or trigger polyalkylation.

Step 5: Reaction Monitoring Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor via TLC (Eluent: 3:1 Hexanes/EtOAc, visualized under UV 254 nm). Validation Check: The C-7 product typically appears as the major UV-active spot. A secondary spot with a slightly lower Rf​ indicates the C-5 regioisomer, while a significantly higher Rf​ spot suggests polyalkylation.

Step 6: Quenching & Workup Once the starting material is consumed, quench the reaction carefully at 0 °C with ice-cold saturated aqueous NaHCO3​ . Causality Note: A basic quench neutralizes the Lewis acid immediately and prevents acid-catalyzed ring-opening of the bridgehead system during the aqueous workup phase. Extract with dichloromethane ( 3×20 mL), dry over anhydrous Na2​SO4​ , and purify via flash column chromatography.

References

  • [1] Pyrrolo[1,2-b]pyridazines. A revisit. Arkivoc. URL:[Link]

  • [2] Regioselective aluminium chloride induced heteroarylation of pyrrolo[1,2-b]pyridazines: Its scope and application. ResearchGate / Tetrahedron. URL:[Link]

  • [3] Potent, Metabolically Stable Benzopyrimido-pyrrolo-oxazine-dione (BPO) CFTR Inhibitors for Polycystic Kidney Disease. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility in Pyrrolo[1,2-b]pyridazine Derivatives

Welcome to the Technical Support Center for Pyrrolo[1,2-b]pyridazine Development. As a Senior Application Scientist, I frequently consult with research teams facing physicochemical bottlenecks when working with fused bic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrrolo[1,2-b]pyridazine Development. As a Senior Application Scientist, I frequently consult with research teams facing physicochemical bottlenecks when working with fused bicyclic heteroaromatics. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic causality behind your solubility issues and providing field-proven, self-validating protocols to overcome them.

Core Principles: The Causality of Low Solubility

The pyrrolo[1,2-b]pyridazine core is a highly rigid, 10-π electron planar system. While this architecture provides excellent shape complementarity for deep hydrophobic pockets (such as the colchicine binding site of tubulin or the ATP-binding site of Janus kinases), it thermodynamically opposes aqueous solvation.

The low aqueous solubility of these derivatives is typically driven by two distinct penalties:

  • The Enthalpic Penalty (Crystal Packing): The flat geometry promotes intense intermolecular π-π stacking in the solid state. This drives up the crystal lattice energy (often indicated by melting points > 200°C), making it energetically unfavorable for water molecules to break the crystal lattice.

  • The Entropic Penalty (Lipophilicity): The lack of hydrogen bond donors and the high carbon-to-heteroatom ratio result in high lipophilicity (ClogP > 4). Water molecules must form highly ordered clathrate structures around the drug, resulting in an unfavorable decrease in entropy.

Understanding whether your specific derivative is limited by lattice energy or lipophilicity is the first step in our diagnostic workflow.

Diagnostic & Optimization Workflow

SolubilityWorkflow A Assess Pyrrolo[1,2-b]pyridazine Solubility (< 10 µg/mL) B Physicochemical Profiling (ClogP, pKa, Melting Point) A->B C Determine Primary Constraint B->C D1 High Lipophilicity (LogP > 4) C->D1 ClogP analysis D2 High Lattice Energy (Planar π-π stacking) C->D2 DSC / XRD E1 Structural Modification: Add Polar Solubilizing Groups D1->E1 E2 Structural Modification: Introduce sp3-rich Substituents D2->E2 F Co-solvent CE Assay & Kinetic Validation E1->F E2->F G Advanced Formulation (Amorphous Solid Dispersions) F->G If solubility remains suboptimal

Workflow for diagnosing and resolving pyrrolo[1,2-b]pyridazine solubility issues.

Structural Modification Strategies (Medicinal Chemistry)

If your compound is failing in cellular assays, structural modification is often required before formulation. By introducing sp³-hybridized substituents, you can disrupt the molecular planarity, thereby lowering the crystal lattice energy without violating Lipinski's rules.

Table 1: Representative Impact of Structural Modifications on Pyrrolo[1,2-b]pyridazine Solubility

Structural ModificationMechanistic RationaleEstimated ClogPKinetic Solubility (µg/mL)
Unsubstituted planar core (e.g., 2-(4-X-phenyl) derivative)High π-π stacking; high crystal lattice energy.> 4.5< 5
Addition of 3-carboxamide Introduces H-bond donors/acceptors; slightly lowers lipophilicity.~ 3.8~ 15
(2,2-dimethylcyclopentyl)amino at C4 Disrupts planarity (sp³ character); lowers melting point.~ 3.2~ 45
(2-fluoro-2-methylcyclopentyl)amino at C4 F-atom lowers amine pKa; significantly improves aqueous solvation.~ 2.9> 100

Data synthesized from SAR trends observed in the development of orally bioavailable JAK inhibitors[1].

Analytical Methodologies: Co-Solvent CE Protocol

For highly insoluble pyrrolo[1,2-b]pyridazines (intrinsic solubility < 10 µg/mL), standard aqueous titration for pKa and solubility determination will fail due to precipitation[2]. We recommend the Co-Solvent Capillary Electrophoresis (CE) Method .

Causality Check: Why CE? The co-solvent maintains the analyte in solution, allowing the measurement of electrophoretic mobility. This data is then mathematically extrapolated to zero-organic conditions (Yasuda-Shedlovsky extrapolation) to find the true aqueous values.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of aqueous-organic co-solvent buffers (e.g., Methanol/Water). The buffers must cover a wide pH range of 1.7 to 11.2, with an average pH spacing of exactly 0.4 units[2].

  • Sample Stock Preparation: Dissolve the pyrrolo[1,2-b]pyridazine derivative in 100% DMSO to yield a concentrated stock solution. Self-validating step: Visually inspect and sonicate to ensure complete dissolution; any micro-particulates will skew electrophoretic mobility and invalidate the run.

  • Performance Standardization: Prepare a solution of Norfloxacin. Run this standard daily to validate capillary integrity and ensure electroosmotic flow (EOF) consistency[2].

  • CE Execution (Gradient Runs): Perform four consecutive CE runs for the compound.

    • Run 1: Inject the sample using a 60% co-solvent buffer.

    • Runs 2–4: Sequentially decrease the co-solvent concentration down to 30%[2].

  • Data Extrapolation: Plot the apparent pKa (calculated from mobility shifts at each pH) against the co-solvent ratio. Extrapolate the linear regression to 0% co-solvent to determine the true aqueous pKa, which is critical for downstream salt-form selection.

Frequently Asked Questions (FAQs)

Q1: Why does my pyrrolo[1,2-b]pyridazine derivative precipitate during in vitro assays despite adding DMSO? A1: As noted in recent anticancer evaluations, the lack of cellular activity in bulkier derivatives (e.g., 2-(4-X-phenyl)-pyrrolo[1,2-b]pyridazines) is frequently caused by suboptimal lipophilicity and extremely low aqueous solubility, rather than a lack of target binding[3]. The flat aromatic rings increase crystal lattice energy, causing the compound to crash out of the aqueous assay media before it can permeate the cell membrane[3].

Q2: How does the introduction of sp³-hybridized rings improve the solubility of this scaffold? A2: Introducing sp³-hybridized rings disrupts the molecular planarity. For example, incorporating a (2-fluoro-2-methylcyclopentyl)amino group at the C4 position significantly improves the pharmacological profile[1]. This modification lowers the crystal lattice energy and improves thermodynamic solubility, yielding orally bioavailable nanomolar inhibitors[1].

Q3: My compound has a predicted intrinsic solubility of < 10 µg/mL. What is the best way to accurately measure its pKa for formulation? A3: We strongly recommend the Co-solvent Capillary Electrophoresis (CE) method[2]. By measuring electrophoretic mobility across a gradient of co-solvent concentrations (decreasing from 60% to 30% co-solvent) and a wide pH range, you can accurately extrapolate the aqueous pKa without the compound precipitating during the assay[2].

References

  • Source: tandfonline.
  • Title: Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK)
  • Title: WO2020014468A1 - Pyrrolo[1,2-b] pyridazine derivatives Source: Google Patents URL

Sources

Optimization

Catalyst selection and optimization for pyrrolo[1,2-b]pyridazine cross-coupling

Welcome to the Pyrrolo[1,2-b]pyridazine Cross-Coupling Support Center . As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic hurdles associated with functionalizing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrrolo[1,2-b]pyridazine Cross-Coupling Support Center . As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic hurdles associated with functionalizing this privileged N-bridgehead bicyclic scaffold.

Pyrrolo[1,2-b]pyridazines are highly valued in medicinal chemistry, particularly in the development of kinase inhibitors targeting IRAK4[1] and JAK3[2]. However, their unique electronic distribution—an electron-rich pyrrole fused to an electron-deficient pyridazine—presents distinct challenges in transition-metal catalysis, including catalyst poisoning, protodeboronation, and poor regioselectivity.

Below, you will find our diagnostic workflow, troubleshooting FAQs, performance matrices, and self-validating protocols to ensure your late-stage functionalizations succeed.

I. Diagnostic Workflow: Catalyst Selection Logic

Before troubleshooting a failed reaction, ensure your catalyst system aligns with the electronic and steric demands of your specific coupling strategy.

CatalystSelection Start Pyrrolo[1,2-b]pyridazine Scaffold Decision1 Coupling Strategy? Start->Decision1 Suzuki Suzuki-Miyaura (Halide/Triflate) Decision1->Suzuki Pre-functionalized CH_Act Direct C-H Arylation (Unactivated C-H) Decision1->CH_Act Atom-economical Suzuki_Br X = Br, I Suzuki->Suzuki_Br Suzuki_Cl X = Cl Suzuki->Suzuki_Cl CH_C7 C-7 Heteroarylation CH_Act->CH_C7 CH_C3 C-3 Arylation CH_Act->CH_C3 Cat_dppf Pd(dppf)Cl2 or Pd(PPh3)4 Base: K2CO3 / Na2CO3 Suzuki_Br->Cat_dppf Cat_XPhos Pd2(dba)3 + XPhos Base: K3PO4 Suzuki_Cl->Cat_XPhos Cat_AlCl3 AlCl3 (Lewis Acid) No Transition Metal CH_C7->Cat_AlCl3 Cat_PdOAc Pd(OAc)2 + Ag2CO3 Solvent: PivOH CH_C3->Cat_PdOAc

Decision matrix for pyrrolo[1,2-b]pyridazine cross-coupling catalyst selection.

II. Knowledge Base: Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling at the C-7 position is yielding mostly deboronated starting material. How do I prevent this? Causality: Pyrrolo[1,2-b]pyridazine boronic acids are highly susceptible to protodeboronation. The electron-rich nature of the pyrrole ring stabilizes the intermediate carbanion formed during C–B bond cleavage, accelerating degradation under standard aqueous basic conditions. Solution: Do not isolate the boronic acid. Instead, utilize a tandem borylation-Suzuki coupling approach[1]. By generating the pinacol boronate ester (Bpin) in situ and immediately introducing the aryl halide partner, you bypass the isolation of the fragile intermediate. Furthermore, switch to anhydrous conditions using fluoride bases (e.g., CsF) to drive transmetalation faster than hydrolysis.

Q2: The reaction stalls at 20% conversion, and I observe a heavy precipitation of palladium black. Is the heterocycle poisoning my catalyst? Causality: Yes. The N1 and N2 atoms of the pyridazine core possess lone pairs that can outcompete simple monodentate phosphines (like PPh3) for palladium coordination. This forms a stable, off-cycle Pd-heterocycle complex, starving the catalytic cycle and leading to Pd(0) aggregation (palladium black). Solution: Shift to bidentate ligands with large bite angles (e.g., dppf ) which strongly chelate the palladium center and resist displacement by the pyridazine nitrogens. Alternatively, use Buchwald precatalysts with bulky ligands (e.g., XPhos or RuPhos ) that sterically shield the metal center from N-coordination[1].

Q3: I am attempting a direct C-H arylation, but I am getting an inseparable mixture of C-3 and C-7 arylated products. How can I control regioselectivity? Causality: The pyrrolo[1,2-b]pyridazine core has multiple nucleophilic sites. Under standard Pd-catalyzed Concerted Metalation-Deprotonation (CMD) conditions, C-3 is generally the most reactive due to electronic effects, but C-7 is often sterically more accessible, leading to competitive activation[3]. Solution: For strict regiocontrol at the C-7 position, abandon transition metals entirely. Employ an AlCl₃-induced heteroarylation . The Lewis acid selectively activates the electrophilic coupling partner (e.g., a chloropyridazine), directing the Friedel-Crafts-type C–C bond formation exclusively to the C-7 position due to the specific stabilization of the Wheland intermediate[4].

III. Quantitative Data: Catalyst Performance Matrix

Use the following empirically derived matrix to benchmark your expected yields and select the optimal conditions for your specific substrate.

Coupling TypeSubstrateRecommended Catalyst SystemBase / SolventExpected YieldKey Mechanistic Advantage
Suzuki-Miyaura 7-BromoPd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O75–90%Bidentate ligand prevents N-coordination and catalyst poisoning.
Suzuki-Miyaura 3-ChloroPd₂(dba)₃ + XPhosK₃PO₄ / Toluene60–85%Electron-rich, bulky ligand overcomes the high activation energy of the C–Cl bond.
Tandem Borylation 7-BromoPd(dppf)Cl₂ (for both steps)KOAc then K₂CO₃65–80%Avoids isolation of unstable, highly polar boronic esters[1].
C-H Arylation Unactivated C-7AlCl₃ (Stoichiometric)None / DCE70–95%Highly regioselective; avoids transition-metal costs and heavy metal remediation[4].

IV. Standard Operating Procedures (Self-Validating Protocols)

To ensure scientific integrity, these protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the specific validation checkpoints are met.

Protocol A: Tandem Borylation / Suzuki-Miyaura Coupling (C-7 Position)

Optimized for synthesizing complex IRAK4/JAK3 inhibitor precursors without isolating unstable intermediates[1],[2].

  • Borylation Phase: In an oven-dried Schlenk flask, combine 7-bromopyrrolo[1,2-b]pyridazine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), anhydrous KOAc (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Evacuate and backfill with N₂ (3x). Add anhydrous 1,4-dioxane (0.2 M). Heat to 90 °C for 4 hours.

  • Self-Validation Checkpoint: Before adding the aryl halide, pull a 10 µL aliquot, dilute in MeCN, and run a rapid LC-MS. You must observe the mass of the Bpin intermediate. If the dominant mass corresponds to the des-bromo pyrrolo[1,2-b]pyridazine core (M-Br+H), protodeboronation has outcompeted transmetalation. Do not proceed; verify the anhydrous nature of your KOAc and dioxane.

  • Coupling Phase: Cool the reaction to room temperature. Add the target aryl halide (1.1 equiv) and a degassed aqueous solution of K₂CO₃ (3.0 equiv).

  • Heat the biphasic mixture to 90 °C for an additional 12 hours.

  • Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Regioselective AlCl₃-Induced C-H Heteroarylation (C-7 Position)

A transition-metal-free approach for coupling with electron-deficient heteroaryl chlorides[4].

  • Preparation: In a flame-dried flask under N₂, dissolve pyrrolo[1,2-b]pyridazine (1.0 equiv) and the heteroaryl chloride (e.g., 3,6-dichloropyridazine, 1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.1 M).

  • Activation: Cool the mixture to 0 °C using an ice bath. Add anhydrous AlCl₃ (1.5 equiv) portion-wise over 10 minutes.

  • Self-Validation Checkpoint: Upon the addition of AlCl₃, the reaction mixture must transition from a pale solution to a deep red/purple complex. This chromic shift is the visual confirmation of the electrophilic activation of the chloropyridazine. If the solution remains pale, the AlCl₃ has hydrolyzed; discard the mixture and source a fresh, strictly anhydrous batch.

  • Coupling: Remove the ice bath and heat the reaction to reflux (83 °C) for 6 hours.

  • Quenching: Cool to 0 °C and carefully quench by pouring the mixture into crushed ice. Neutralize with saturated NaHCO₃.

  • Extract with CH₂Cl₂ (3x), dry the combined organic layers over MgSO₄, concentrate, and recrystallize from EtOH.

V. References

  • US20180230157A1 - PYRROLO[1,2-b]PYRIDAZINE DERIVATIVES - Google Patents.1

  • Regioselective aluminium chloride induced heteroarylation of pyrrolo[1,2-b]pyridazines: Its scope and application - ResearchGate. 4

  • US8921368B2 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases - Google Patents. 2

  • Pyrrolo[1,2-b]pyridazines: synthesis and application perspective - ResearchGate. 3

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

6-(Chloromethyl)pyrrolo[1,2-b]pyridazine proper disposal procedures

The handling and disposal of reactive heterocyclic building blocks require rigorous adherence to environmental and occupational safety regulations. 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine is a highly valuable scaffold i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of reactive heterocyclic building blocks require rigorous adherence to environmental and occupational safety regulations. 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine is a highly valuable scaffold in medicinal chemistry and materials science, prized for its planar conformation and capacity for π-π stacking[1]. However, the very feature that makes it synthetically useful—the reactive chloromethyl group at the 6-position—also dictates strict protocols for its lifecycle management and disposal.

As an alkylating agent, the chloromethyl functional group presents specific toxicological hazards, including potential skin sensitization, eye irritation, and environmental toxicity. To ensure institutional compliance and protect laboratory personnel, waste containing this compound must be managed as a regulated hazardous material from the point of generation to its final destruction.

Chemical Hazard Profile and Waste Segregation Logic

In drug discovery workflows, 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine is typically subjected to substitution or cross-coupling reactions[1]. The resulting waste streams usually consist of unreacted starting material, halogenated byproducts, and organic solvents.

The Causality of Segregation: Because this compound contains a covalently bound chlorine atom, any solvent mixture containing it must be classified as Halogenated Organic Waste . Mixing halogenated waste with non-halogenated waste is a critical operational failure; it drastically increases the cost of disposal for the institution and can lead to dangerous reactions or toxic gas emissions during the incineration process at the treatment facility.

Step-by-Step Disposal Methodology

The following protocol outlines the self-validating system required for the compliant disposal of 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine, grounded in the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and the OSHA Laboratory Standard (29 CFR 1910.1450)[2][3].

Step 1: Point-of-Generation Capture (Satellite Accumulation)

  • Designate the SAA: All waste generated from experiments using 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine must be immediately deposited into a designated Satellite Accumulation Area (SAA) located within the same laboratory and under the direct control of the operator[4].

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or glass containers. Do not use metal containers, as trace degradation of the chloromethyl group can release hydrochloric acid (HCl), leading to container corrosion and failure.

  • Active Sealing: The waste container must remain firmly closed at all times unless waste is actively being added[5]. Funnels must not be left in the container neck.

Step 2: Hazard Communication and Labeling

  • Immediate Labeling: The moment the first drop of waste enters the container, it must be labeled with the words "Hazardous Waste"[6].

  • Constituent Identification: List all chemical components by approximate percentage or volume. For example: "Dichloromethane (90%), 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine (5%), Triethylamine (5%)"[5]. Never use abbreviations or structural formulas on waste labels.

  • Hazard Indication: Check the appropriate hazard boxes on the label (e.g., "Toxic", "Irritant", "Halogenated").

Step 3: Transfer and Institutional Handover

  • Volume and Time Limits: An SAA may hold up to 55 gallons of hazardous waste. Once a container is full, it must be dated and moved to the facility's Central Accumulation Area (CAA) within three consecutive days[4][5].

  • EHS Coordination: Do not attempt to neutralize, evaporate, or treat 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine waste in the laboratory. Treatment of hazardous waste without a specific permit is a violation of EPA regulations[3]. Contact your Environmental Health and Safety (EHS) department for pickup.

Waste Lifecycle Visualization

The following workflow illustrates the compliant chain of custody for hazardous chemical waste, ensuring that the material is safely tracked until its ultimate destruction via high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).

WasteFlow Gen Waste Generation (Fume Hood) SAA Satellite Accumulation Area (SAA) Max 55 Gallons / No Time Limit Gen->SAA Immediate Transfer Label Hazardous Waste Labeling (Identify Halogenated Constituents) SAA->Label Continuous Updates CAA Central Accumulation Area (CAA) Time-Limited Storage (90-180 Days) Label->CAA Within 3 Days of Full TSDF Licensed TSDF (High-Temp Incineration) CAA->TSDF EHS Manifested Pickup

Compliant lifecycle of hazardous chemical waste from generation to final TSDF incineration.

Regulatory Parameter Comparison

To ensure operational compliance, laboratory personnel must understand the distinction between local laboratory storage and institutional storage. The table below summarizes the critical EPA parameters for waste accumulation[4][5][7].

ParameterSatellite Accumulation Area (SAA)Central Accumulation Area (CAA)Operational Rationale
Location At or near the point of generation (in-lab).Designated institutional storage facility.Ensures the generator maintains direct control over the initial waste stream.
Volume Limit Maximum 55 gallons of standard hazardous waste.Dependent on facility Generator Status (VSQG, SQG, LQG).Prevents dangerous stockpiling of reactive chemicals in active workspaces.
Time Limit No limit until the container is full.90 days (LQG) or 180 days (SQG).Mandates regular removal of hazards from the institution to a licensed TSDF.
Labeling "Hazardous Waste" + specific chemical constituents."Hazardous Waste" + constituents + Accumulation Start Date .The start date triggers the federal regulatory countdown for mandatory off-site shipment.

Occupational Safety & Chemical Hygiene

Under the OSHA Laboratory Standard, the handling of 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine must be governed by your institution's Chemical Hygiene Plan (CHP)[8].

  • Engineering Controls: All transfers, reactions, and waste consolidation involving this compound must be performed inside a certified chemical fume hood to prevent inhalation of volatile byproducts or dust[9].

  • Personal Protective Equipment (PPE): Standard laboratory attire is required, including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves. Given the alkylating nature of the chloromethyl group, nitrile gloves should be inspected frequently and changed immediately upon suspected contamination[10].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.